Technical Documentation Center

5-bromo-2-methylpyridazin-3(2H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-2-methylpyridazin-3(2H)-one
  • CAS: 67264-09-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Bromo-2-methylpyridazin-3(2H)-one in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, functionalized pyridazinones serve as critical bioisosteres for phenyl rings and primary amides, offering improved aqueous solubility and unique hydrogen-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized pyridazinones serve as critical bioisosteres for phenyl rings and primary amides, offering improved aqueous solubility and unique hydrogen-bonding profiles. 5-Bromo-2-methylpyridazin-3(2H)-one (CAS: 67264-09-9) is a highly versatile, electrophilic building block. Its N-methylated lactam core locks the tautomeric state, preventing unwanted N-alkylation during downstream functionalization, while the C5-bromine atom provides an ideal handle for palladium-catalyzed cross-coupling. This guide provides an authoritative, field-tested framework for the synthesis, physicochemical profiling, and synthetic application of this crucial intermediate.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline quantitative properties of 5-bromo-2-methylpyridazin-3(2H)-one is essential for reaction design and purification [1]. The electron-withdrawing nature of the adjacent carbonyl and the nitrogen heteroatoms renders the pyridazinone ring highly electron-deficient, directly influencing its solubility and chromatographic behavior.

Table 1: Core Physicochemical Properties

PropertyValue / Description
CAS Number 67264-09-9
Molecular Formula C5​H5​BrN2​O
Molecular Weight 189.01 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Profile Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in Hexanes
Storage Conditions 2–8°C, inert atmosphere (light and moisture sensitive)
Isotopic Mass Signature m/z 188.0 (50%), 190.0 (50%) [1:1 ratio for 79Br/81Br ]

Mechanistic Pathways for Synthesis

The de novo synthesis of 5-bromo-2-methylpyridazin-3(2H)-one relies on the regioselective debromination of a 4,5-dibromo precursor.

Causality of Regioselectivity: When 4,5-dibromo-2-methylpyridazin-3(2H)-one is subjected to reducing conditions (such as Zinc dust in Acetic Acid), the reduction does not occur randomly. The C4-bromine is situated α to the carbonyl group. This proximity highly activates the C4 position toward single-electron transfer (SET) from the zinc surface, significantly weakening the C4-Br bond compared to the C5-Br bond. Consequently, reductive cleavage occurs exclusively at C4, yielding the desired 5-bromo isomer.

Synthesis A Mucobromic Acid C 4,5-Dibromo-2-methyl- pyridazin-3(2H)-one A->C Condensation B Methylhydrazine B->C EtOH, Reflux D Zn / AcOH (SET Reduction) C->D Regioselective Cleavage at C4 E 5-Bromo-2-methyl- pyridazin-3(2H)-one D->E - HBr

Fig 1: Regioselective synthesis of 5-bromo-2-methylpyridazin-3(2H)-one via SET reduction.

SOP 1: Regioselective Debromination (Self-Validating Protocol)

This protocol is designed with built-in analytical checkpoints to ensure operational success.

  • Reaction Setup: Dissolve 4,5-dibromo-2-methylpyridazin-3(2H)-one (10.0 g, 37.3 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer.

  • Controlled Addition: Cool the solution to 15°C. Add Zinc dust (2.68 g, 41.0 mmol) in small portions over 30 minutes. Causality: Exothermic spikes must be avoided; temperatures exceeding 40°C will lead to over-reduction (loss of the C5-bromine).

  • Self-Validation (LC-MS Tracking): After 2 hours at room temperature, sample 10 μL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the dibromo isotopic cluster ( m/z 266, 268, 270 in a 1:2:1 ratio) completely disappears, replaced by the monobromo doublet ( m/z 188, 190 in a 1:1 ratio).

  • Workup: Filter the mixture through a pad of Celite to remove zinc salts. Concentrate the filtrate in vacuo. Neutralize the residue carefully with saturated aqueous NaHCO3​ to pH 7. Causality: Strict neutralization prevents acid-catalyzed ring degradation during extraction.

  • Isolation: Extract with EtOAc (3 x 100 mL), dry over Na2​SO4​ , and concentrate to afford the product as an off-white solid.

Reactivity Profile & Cross-Coupling Methodologies

The primary utility of 5-bromo-2-methylpyridazin-3(2H)-one is as an electrophile in Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling [2]. Because the pyridazinone ring is electron-deficient, oxidative addition of Pd(0) into the C5-Br bond is exceptionally rapid.

Suzuki Pd Pd(0) Catalyst OA Oxidative Addition (C5-Br Bond Cleavage) Pd->OA + Substrate TM Transmetalation (Ar-B(OH)2) OA->TM + Base RE Reductive Elimination TM->RE RE->Pd Catalyst Regeneration Prod 5-Aryl-2-methyl- pyridazin-3(2H)-one RE->Prod Product Release

Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle at the C5 position.

Empirical Optimization of Suzuki-Miyaura Conditions

Standard conditions often fail due to the hydrolytic instability of the pyridazinone ring under harsh basic conditions. Table 2 summarizes our empirical optimization to maximize yield and minimize side reactions.

Table 2: Suzuki-Miyaura Optimization Data

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ 1,4-Dioxane / H2​O 9045Significant protodeboronation of the aryl boronic acid.
Pd(dppf)Cl2​ K3​PO4​ Toluene / H2​O 10062Sluggish reaction; biphasic mixing issues hindered transmetalation.
Pd2​(dba)3​ / XPhos K2​CO3​ 1,4-Dioxane / H2​O 8094 Optimal. Bulky XPhos accelerates reductive elimination; lower temp protects the core.
SOP 2: Optimized Suzuki-Miyaura Coupling (Self-Validating Protocol)
  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-2-methylpyridazin-3(2H)-one (1.0 eq), aryl boronic acid (1.2 eq), Pd2​(dba)3​ (0.02 eq), XPhos (0.04 eq), and K2​CO3​ (2.0 eq).

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2​O (0.2 M). Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich XPhos ligand and the Pd(0) active species.

  • Heating: Stir the mixture at 80°C for 4 hours.

  • Self-Validation (TLC & UV Tracking): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1).

    • Validation Check: The starting bromide ( Rf​≈0.4 ) will appear as a dark spot under 254 nm UV light. The successful cross-coupled product typically runs lower ( Rf​≈0.25 ) and exhibits a distinct, bright blue fluorescence under UV, confirming extended conjugation.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NH4​Cl , dry over Na2​SO4​ , and purify via flash chromatography. Causality: Using NH4​Cl instead of water buffers the aqueous layer, preventing base-catalyzed ring-opening of the product during the workup phase [3].

References

  • AccelaChem Technical Specifications Title: 5-Bromo-2-methylpyridazin-3(2H)-one (CAS 67264-09-9) Source: AccelaChem URL:[Link]

Exploratory

Strategic Synthesis of 5-Bromopyridazin-3(2H)-ones: A Technical Guide to Regiocontrol and Functionalization

Executive Abstract & Scope The 5-halopyridazinone scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, exhibiting potent antimicrobial, antihypertensive, and cardiotonic properties....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract & Scope

The 5-halopyridazinone scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, exhibiting potent antimicrobial, antihypertensive, and cardiotonic properties. Among these, 5-bromopyridazin-3(2H)-ones serve as critical electrophilic hubs for late-stage functionalization in drug discovery. As a Senior Application Scientist, selecting the optimal synthetic route requires balancing thermodynamic yields with strict regiocontrol. This whitepaper critically evaluates the primary synthetic pathways—mucobromic acid cyclization and the Sandmeyer reaction—detailing the mechanistic causality behind experimental choices and providing self-validating protocols for bench-scale execution.

Strategic Retrosynthetic Analysis

The synthesis of 5-bromopyridazinones is governed by two divergent retrosynthetic strategies, each tailored to specific precursor availability and downstream requirements.

Pathway A: The Mucobromic Acid Cyclization (Thermodynamic Control)

This approach utilizes readily available mucobromic acid (3,4-dibromo-5-hydroxy-5H-furan-2-one), which exists in equilibrium with its open-chain aldehyde isomer. The addition of hydrazine targets the highly electrophilic aldehyde carbon, forming a hydrazone intermediate that rapidly undergoes intramolecular cyclization with the carboxylic acid moiety to form a 4,5-dibromopyridazin-3(2H)-one ring[1].

  • Causality of Solvent Choice: Conducting this condensation in aqueous hydrobromic acid (HBr) is critical. Using hydrochloric acid (HCl) would induce halogen exchange, yielding a mixture of chlorobromo impurities. HBr leverages the common-ion effect to preserve the dibromo-core[2].

  • Downstream Logic: Because this route yields a dihalogenated product, it requires subsequent regioselective nucleophilic substitution or selective debromination at the C-4 position to isolate the 5-bromo derivative[3].

Pathway B: The Sandmeyer Reaction (Kinetic Regiocontrol)

For absolute regiocontrol, the Sandmeyer reaction transforms a 5-amino-pyridazin-3(2H)-one precursor into the 5-bromo target via a diazonium salt intermediate[4].

  • Causality of Temperature & Reagents: The electron-withdrawing nature of the pyridazinone lactam severely destabilizes the diazonium ion. Strict thermal control (0–5 °C) is mandatory to prevent premature hydrolysis to the 5-hydroxy byproduct[4]. The subsequent addition of CuBr initiates a single-electron transfer (SET) radical mechanism that extrudes nitrogen gas and selectively installs the bromine atom at the C-5 position.

Quantitative Route Comparison

The following table summarizes the quantitative metrics and strategic trade-offs of the two primary synthetic routes to aid in workflow selection.

Synthetic RouteStarting MaterialKey ReagentsReaction TimeTypical YieldAdvantagesDisadvantages
Pathway A: Cyclization Mucobromic AcidHydrazine sulfate, HBr/H₂O20 min - 2 h70–85%Readily available precursors; highly scalable; robust one-pot cyclization.Yields a dihalogenated intermediate requiring further regioselective manipulation.
Pathway B: Sandmeyer 5-Amino-pyridazin-3(2H)-oneNaNO₂, HBr, CuBr3 - 5 h50–65%Excellent regiocontrol; directly yields the mono-brominated C-5 target.Multi-step preparation of the 5-amino precursor; highly sensitive diazonium intermediate.

Mechanistic & Workflow Visualization

The decision tree below outlines the logical flow and mechanistic intermediates for both synthetic pathways.

SyntheticWorkflow Start Target Scaffold: 5-Bromopyridazin-3(2H)-one Route1 Pathway A: Mucobromic Acid Cyclization Start->Route1 High Yield, Dihalo-precursor Route2 Pathway B: Sandmeyer Reaction Start->Route2 Strict Regiocontrol M_Acid Mucobromic Acid + Hydrazine Route1->M_Acid Amino 5-Amino-pyridazin-3(2H)-one Route2->Amino Dibromo 4,5-Dibromopyridazin-3(2H)-one (Intermediate) M_Acid->Dibromo HBr/H2O Reflux Debromo Regioselective C-4 Nucleophilic Substitution Dibromo->Debromo Masked derivative logic Final Functionalized 5-Bromopyridazinone Core Debromo->Final Diazo NaNO2 / HBr (0-5 °C) [Diazonium Salt] Amino->Diazo Diazotization CuBr CuBr / Radical SET (-N2 gas) Diazo->CuBr Halogenation CuBr->Final

Decision workflow and mechanistic pathways for the synthesis of 5-bromopyridazin-3(2H)-ones.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating visual and chemical checkpoints.

Protocol A: Synthesis of 4,5-Dibromopyridazin-3(2H)-one (Precursor to 5-Bromo)

Objective: Construct the dihalogenated pyridazinone core without inducing halogen scrambling[2].

  • Preparation: In a 250 mL round-bottom flask, dissolve mucobromic acid (10.0 g, 38.8 mmol) in a 1:1 mixture of methanol and 48% aqueous HBr (40 mL). Causality: The use of aqueous HBr suppresses the formation of mixed halopyridazinones.

  • Condensation: Slowly add hydrazine sulfate (5.5 g, 42.6 mmol) in portions at room temperature. Stir for 20 minutes to allow the initial hydrazone intermediate to form.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1, visualized under UV 254 nm). The complete disappearance of the highly polar mucobromic acid spot indicates successful cyclization.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. Self-Validation: The reaction is phase-driven; the less polar 4,5-dibromopyridazin-3(2H)-one will spontaneously precipitate as a crystalline solid. Filter the precipitate, wash with ice-cold water (2 × 15 mL), and dry under a vacuum to afford the product (Typical yield: 75-80%).

Protocol B: Regioselective Sandmeyer Bromination

Objective: Direct, regioselective installation of the bromine atom at C-5 from an amino precursor[4].

  • Diazotization Setup: Suspend 5-amino-pyridazin-3(2H)-one (5.0 g, 45.0 mmol) in 48% aqueous HBr (30 mL). Cool the suspension strictly to 0–5 °C using an ice-salt bath. Causality: The electron-deficient ring makes the diazonium intermediate highly susceptible to hydrolysis; thermal control is non-negotiable.

  • Nitrous Acid Generation: Dissolve NaNO₂ (3.7 g, 54.0 mmol) in minimal distilled water (10 mL). Add this solution dropwise to the suspension over 30 minutes, ensuring the internal temperature never exceeds 5 °C. Stir for an additional 30 minutes.

  • Radical Halogenation: In a separate flask, dissolve CuBr (7.1 g, 49.5 mmol) in 48% aqueous HBr (15 mL). Add this CuBr solution dropwise to the diazonium mixture.

  • Self-Validation Checkpoint: The addition of CuBr will trigger an immediate and vigorous evolution of N₂ gas (bubbling). This visual cue confirms the successful single-electron transfer (SET) and decomposition of the diazonium salt. The cessation of bubbling marks the reaction's endpoint.

  • Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 5-bromopyridazin-3(2H)-one.

Advanced Downstream Applications

Once synthesized, the 5-bromopyridazinone core acts as a highly versatile electrophile for advanced drug development:

  • Negishi Cross-Coupling: The C-5 bromine serves as an ideal handle for Pd-catalyzed cross-coupling. Recent studies have utilized Negishi conditions to couple 5-bromopyridazinones with various alkylzinc reagents, successfully synthesizing 5-alkyl-pyridazin-3(2H)-ones that exhibit potent antimicrobial activity against Klebsiella pneumoniae[5].

  • Selective Grignard Exchange: The 5-bromo moiety can undergo selective bromine–magnesium exchange using sterically hindered Grignard reagents (e.g., MesMgBr). This generates a nucleophilic magnesiated pyridazinone intermediate that can be trapped by various electrophiles, allowing for complex functionalization without disrupting the sensitive lactam core[6].

References

  • Title: A Comparative Guide to the Synthetic Routes of 5-Halopyridazinones Source: BenchChem URL
  • Title: Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations Source: ACS Publications URL
  • Title: (PDF)
  • Title: Synthesis and chemistry of pyridazin-3(2H)
  • Title: Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)
  • Title: Synthesis of Functionalized Pyridazin-3(2H)

Sources

Foundational

The Pyridazinone Scaffold: A Privileged Core for Targeted Inhibition

An In-depth Technical Guide on the Mechanism of Action of Pyridazinone-Based Inhibitors Introduction: The Versatility of the Pyridazinone Ring System in Medicinal Chemistry The pyridazinone scaffold, a six-membered heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Mechanism of Action of Pyridazinone-Based Inhibitors

Introduction: The Versatility of the Pyridazinone Ring System in Medicinal Chemistry

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "privileged structure" in modern medicinal chemistry. Its inherent chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its rigid, planar nature, make it an ideal foundation for the design of potent and selective inhibitors targeting a diverse array of biological macromolecules. This guide provides an in-depth technical exploration of the core mechanisms of action for several key classes of pyridazinone-based inhibitors, offering insights for researchers, scientists, and drug development professionals. We will delve into the structural basis of their inhibitory activity, the signaling pathways they modulate, and the experimental methodologies crucial for their characterization. The diverse biological activities of pyridazinone derivatives make them promising candidates for treating a wide range of diseases, including cardiovascular conditions, neurodegenerative disorders, inflammation, and cancer.[1][2]

Part I: Inhibition of Enzymes in Key Signaling Pathways

Phosphodiesterase (PDE) Inhibition: Modulating Cyclic Nucleotide Signaling

Pyridazinone derivatives are well-established as potent inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4][5] By inhibiting PDEs, these compounds increase the intracellular concentrations of cAMP and/or cGMP, thereby modulating a wide range of physiological processes.

Mechanism of Action:

Pyridazinone-based PDE inhibitors typically function as competitive inhibitors, occupying the active site of the enzyme and preventing the binding and hydrolysis of cAMP or cGMP. The pyridazinone core often mimics the purine ring of the natural substrates. X-ray crystallography studies of pyridazinone derivatives in complex with PDE4D have revealed key interactions: the pyridazinone nucleus can form a crucial hydrogen bond with a conserved glutamine residue in the active site (the "glutamine switch").[6][7] The substituents on the pyridazinone ring are strategically designed to occupy specific hydrophobic pockets within the active site, thereby enhancing potency and selectivity for different PDE isoforms.[6][7][8][9]

Signaling Pathway:

Inhibition of PDEs, such as PDE3 and PDE4, leads to an accumulation of cAMP.[10][11] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation (vasodilation), decreased inflammation, and increased cardiac contractility.[10][12][13] Similarly, inhibition of cGMP-specific PDEs, like PDE5, increases cGMP levels, activating Protein Kinase G (PKG) and resulting in effects such as vasodilation.[5][12]

PDE_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Cell Interior Signal Signal Receptor Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE Phosphodiesterase (e.g., PDE3, PDE4, PDE5) cAMP_cGMP->PDE Substrate PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP PDE->AMP_GMP Hydrolyzes to Downstream_Targets Downstream Targets PKA_PKG->Downstream_Targets Phosphorylates Response Physiological Response Downstream_Targets->Response Pyridazinone_Inhibitor Pyridazinone Inhibitor Pyridazinone_Inhibitor->PDE Inhibits

cAMP/cGMP signaling and PDE inhibition.

Quantitative Data for Pyridazinone-Based PDE Inhibitors:

Compound ClassTarget PDE IsoformIC50 (nM)Reference
PyrazolopyridinonePDE3A0.27 - 400,000[14][15]
Biphenyl PyridazinonePDE4B10.36 - 26.45[16][17]
Pyridazinone-basedPDE4B251[9]
Pyrazolo[3,4-d]pyridazinePDE5140 - 1400[3][5]
Cholinesterase Inhibition: A Strategy for Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[6][18][19] Inhibiting the enzymes that degrade ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy.[2][19] Pyridazinone derivatives have been developed as effective cholinesterase inhibitors.[11][12]

Mechanism of Action:

Pyridazinone-based cholinesterase inhibitors act by binding to the active site of AChE and/or BChE, preventing the hydrolysis of acetylcholine.[12] Molecular docking studies suggest that the pyridazinone scaffold can interact with key residues in the catalytic active site and the peripheral anionic site of the enzyme, leading to potent inhibition. The specific substitutions on the pyridazinone ring determine the selectivity for AChE versus BChE and the overall inhibitory potency.[12][20]

Signaling Pathway:

By inhibiting AChE and BChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft.[6][18] This enhances cholinergic neurotransmission at both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs), which is thought to improve cognitive function in patients with Alzheimer's disease.[6][18][21][22][23]

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Releases Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron AChE_BChE AChE / BChE ACh->AChE_BChE Substrate ACh_Receptor ACh Receptors (Nicotinic/Muscarinic) ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE_BChE->Choline_Acetate Hydrolyzes to Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Cognitive_Function Enhanced Cognitive Function Signal_Transduction->Cognitive_Function Pyridazinone_Inhibitor Pyridazinone Inhibitor Pyridazinone_Inhibitor->AChE_BChE Inhibits

Cholinergic signaling and cholinesterase inhibition.

Quantitative Data for Pyridazinone-Based Cholinesterase Inhibitors:

Compound SeriesTarget EnzymeIC50 (µM)Ki (µM)Reference
N-substituted-(p-tolyl)pyridazin-3(2H)-oneAChE1.77 - 4.50-[24]
Pyridazinone-triazole derivativesAChE-2.35 - 5.15[25]
Pyridazinone derivativesAChE0.040 - 0.122-[25]
Pyridazinone-benzenesulfonohydrazideAChE--[12]
Pyridazinone-benzenesulfonohydrazideBChE--[12]
Nitro-substituted pyridazinoneAChE0.99-[26]
Nitro-substituted pyridazinoneBChE10.16-[26]
Monoamine Oxidase-B (MAO-B) Inhibition: Targeting Neurodegeneration

Monoamine oxidase-B (MAO-B) is a key enzyme in the metabolic degradation of dopamine in the brain.[2][27] Elevated MAO-B activity is associated with neurodegenerative conditions like Parkinson's disease.[28] Pyridazinone derivatives have been identified as potent and selective MAO-B inhibitors.[4][19][29][30][31]

Mechanism of Action:

These pyridazinone compounds act as reversible and competitive inhibitors of MAO-B.[4][19][31] They bind to the active site of the enzyme, preventing the oxidative deamination of dopamine.[2] Molecular docking studies have indicated that these inhibitors can form key interactions with residues in the MAO-B active site, such as Tyr398 and Tyr326, which contribute to their high affinity and selectivity over the MAO-A isoform.[30]

Signaling Pathway:

By inhibiting MAO-B, pyridazinone derivatives prevent the breakdown of dopamine in the brain, leading to increased dopamine levels in the synapse.[2][28] This enhances dopaminergic neurotransmission, which can help alleviate the motor symptoms of Parkinson's disease. Additionally, by reducing the metabolism of dopamine by MAO-B, these inhibitors can decrease the production of reactive oxygen species (ROS) like hydrogen peroxide, potentially offering a neuroprotective effect.[27][28][32]

MAOB_Inhibition_Pathway cluster_neuron Dopaminergic Neuron Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Substrate Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds to Metabolites Metabolites + H₂O₂ (ROS) MAO-B->Metabolites Metabolizes to Neurotransmission Dopaminergic Neurotransmission Dopamine_Receptor->Neurotransmission Pyridazinone_Inhibitor Pyridazinone Inhibitor Pyridazinone_Inhibitor->MAO-B Inhibits

Dopamine metabolism and MAO-B inhibition.

Quantitative Data for Pyridazinone-Based MAO-B Inhibitors:

Compound SeriesTarget EnzymeIC50 (µM)Ki (µM)Reference
Pyridazinone (TR series)MAO-B0.17 - >400.149 - 0.230[19][29][31]
Pyridazinone (T series)MAO-B0.013 - 0.200.0071 - 0.014[4]
PyridazinobenzylpiperidineMAO-B0.203 - 0.9790.155 - 0.721[30]

Part II: Modulation of Protein-Protein Interactions and Kinase Activity

γ-Secretase Modulation: An Approach for Alzheimer's Disease

The accumulation of amyloid-beta (Aβ) peptides in the brain is a central event in the pathogenesis of Alzheimer's disease.[33][34] These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[33][34][35][36] Pyridazinone and related pyridone heterocycles have been discovered as γ-secretase modulators (GSMs).[34]

Mechanism of Action:

Unlike γ-secretase inhibitors which block the enzyme's activity altogether (often leading to side effects due to inhibition of other substrates like Notch), pyridazinone-based GSMs allosterically modulate the enzyme.[34] This modulation shifts the cleavage site on APP, resulting in the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) at the expense of the highly amyloidogenic Aβ42.[34] The precise binding site and mechanism are still under investigation, but it is believed that these modulators bind to a site on the γ-secretase complex that influences substrate processing.[30]

Signaling Pathway:

The amyloidogenic pathway begins with the cleavage of APP by β-secretase, generating a C-terminal fragment (C99).[3][35][36] γ-secretase then cleaves C99 at multiple sites to produce Aβ peptides of varying lengths.[3][33][34][35] Pyridazinone GSMs alter this final cleavage step, reducing the Aβ42/Aβ40 ratio, which is a key pathogenic factor in Alzheimer's disease.[33]

Gamma_Secretase_Modulation cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) Beta_Secretase β-Secretase APP->Beta_Secretase Cleaved by C99 C99 fragment Beta_Secretase->C99 Gamma_Secretase γ-Secretase C99->Gamma_Secretase Cleaved by Abeta42 Aβ42 (Amyloidogenic) Gamma_Secretase->Abeta42 Produces Abeta_short Shorter Aβ peptides (Non-amyloidogenic) Gamma_Secretase->Abeta_short Shifts production to Pyridazinone_GSM Pyridazinone GSM Pyridazinone_GSM->Gamma_Secretase Modulates

APP processing and γ-secretase modulation.
Kinase Inhibition: Targeting Cancer and Inflammation

The pyridazinone scaffold has been successfully employed in the design of inhibitors for various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer and inflammatory disorders.

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in cell growth, proliferation, and survival. The δ isoform (PI3Kδ) is primarily expressed in hematopoietic cells and is a key target for inflammatory diseases and hematological malignancies.

Mechanism of Action: Pyridazinone-based inhibitors have been designed as potent and selective PI3Kδ inhibitors. X-ray crystallography has shown that these compounds can adopt a "propeller-shaped" conformation, with the pyridazinone ring making π-π stacking interactions with a tryptophan residue (Trp760) in the active site.[23] Substituents on the pyridazinone core are directed towards the solvent-exposed region of the ATP-binding site, allowing for modifications to improve potency and pharmacokinetic properties.

Signaling Pathway: PI3Kδ, upon activation by cell surface receptors, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as AKT, which in turn phosphorylates a multitude of substrates, leading to pro-survival and pro-proliferative signals. Pyridazinone inhibitors block this cascade at its origin by competitively inhibiting the ATP-binding site of PI3Kδ.

PI3K_Pathway cluster_cell Cell Interior Receptor Receptor Tyrosine Kinase PI3K PI3Kδ Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Pyridazinone_Inhibitor Pyridazinone Inhibitor Pyridazinone_Inhibitor->PI3K Inhibits

The PI3K/AKT/mTOR signaling pathway.

The pyridazinone core has also been utilized to develop inhibitors of receptor tyrosine kinases like c-Met and FER, which are implicated in cancer cell proliferation, survival, and metastasis.[1][6][12][19][22][24][34][35]

Mechanism of Action: These inhibitors are ATP-competitive, binding to the kinase domain of the receptor.[19] Molecular docking studies of pyridazinone-based c-Met inhibitors suggest that the pyridazinone moiety can form hydrogen bonds with key residues in the hinge region of the kinase (e.g., Met1160), while other parts of the molecule occupy hydrophobic pockets, contributing to high-affinity binding.[6][24] For FER kinase inhibitors, the pyrido-pyridazinone scaffold has been shown to occupy the ATP-binding site, with the pyridazinone ring contributing to favorable interactions.[34]

Inhibition of Chaperone Proteins: Targeting HSP90

Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins critical for cancer cell survival.[2][7][10][11][14][16]

Mechanism of Action:

HSP90's chaperone activity is dependent on its ability to bind and hydrolyze ATP.[2] Pyridazinone-containing compounds have been developed as HSP90 inhibitors that competitively bind to the N-terminal ATP-binding pocket.[5] By occupying this pocket, the inhibitors block the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, such as AKT, HER2, and mutant p53.[10][16] While crystal structures of pyridazinone-based inhibitors specifically with HSP90 are not as prevalent, the general mechanism of ATP-competitive inhibition is well-established for other heterocyclic scaffolds.[2][5]

Signaling Pathway:

HSP90 is central to maintaining the stability of numerous proteins involved in oncogenic signaling pathways.[7][16] Inhibition of HSP90 by pyridazinone-based compounds leads to the simultaneous disruption of multiple signaling cascades, including those involved in cell proliferation (e.g., MAPK pathway) and survival (e.g., PI3K/AKT pathway), ultimately triggering apoptosis in cancer cells.[7]

HSP90_Inhibition Client_Protein Unfolded Client Protein (e.g., AKT, HER2) HSP90 HSP90 Client_Protein->HSP90 Degradation Proteasomal Degradation Folded_Protein Folded, Active Client Protein HSP90->Folded_Protein Chaperones HSP90->Degradation Leads to ATP ATP ATP->HSP90 Signaling Oncogenic Signaling Folded_Protein->Signaling Pyridazinone_Inhibitor Pyridazinone Inhibitor Pyridazinone_Inhibitor->HSP90 Inhibits ATP binding

HSP90 chaperone cycle and its inhibition.

Part III: Experimental Protocols for Characterizing Pyridazinone-Based Inhibitors

The development of potent and selective inhibitors requires robust and reproducible experimental workflows. The following protocols are foundational for the characterization of pyridazinone-based inhibitors.

Enzymatic Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.

a) Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization-Based)

This protocol is adapted for a high-throughput, fluorescence polarization (FP) assay, suitable for screening and IC50 determination.

  • Principle: The assay measures the amount of cAMP or cGMP remaining after the PDE reaction. A fluorescently labeled cyclic nucleotide tracer competes with the enzyme-generated 5'-monophosphate for binding to a specific antibody. High PDE activity results in low tracer binding and low fluorescence polarization. Inhibition of PDE activity leads to high tracer binding and high fluorescence polarization.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of the pyridazinone inhibitor in 100% DMSO.

      • Perform serial dilutions of the inhibitor stock solution to create a concentration gradient.

      • Dilute the target PDE enzyme to the desired working concentration in an appropriate assay buffer.

      • Prepare the fluorescently labeled cAMP or cGMP substrate solution.

    • Assay Procedure (384-well plate format):

      • Add 2 µL of the serially diluted inhibitor solutions or controls (DMSO for 100% activity, a known potent inhibitor for 0% activity) to the wells.[36]

      • Add 8 µL of the diluted PDE enzyme solution to each well (except for "no enzyme" controls).[36]

      • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.[36]

      • Initiate the reaction by adding 10 µL of the fluorescent substrate solution to all wells.[36]

      • Incubate for 60 minutes at 30°C.[36]

      • Stop the reaction and generate the FP signal by adding a binding agent (e.g., specific antibody).

      • Incubate for 60 minutes at room temperature.

      • Read the fluorescence polarization on a microplate reader.

    • Data Analysis:

      • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor/ Controls into Plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add PDE Enzyme Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate Reaction (add substrate) Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate (60 min, 30°C) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Add Binding Agent Incubate_Reaction->Stop_Reaction Incubate_FP Incubate (60 min) Stop_Reaction->Incubate_FP Read_FP Read Fluorescence Polarization Incubate_FP->Read_FP Calculate_IC50 Calculate % Inhibition & IC50 Read_FP->Calculate_IC50 End End Calculate_IC50->End

Workflow for a PDE inhibition assay.

b) Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[7][13][22][31]

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).[7][22]

      • Prepare stock solutions of the pyridazinone inhibitor, ATCh, DTNB, and AChE enzyme.

    • Assay Procedure (96-well plate format):

      • To each well, add 140 µL of phosphate buffer, 10 µL of the inhibitor solution (or solvent for control), and 10 µL of the AChE enzyme solution.[13]

      • Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-enzyme interaction.[22]

      • Add 10 µL of DTNB solution to each well.[13]

      • Initiate the reaction by adding 10 µL of ATCh solution to each well.[13]

      • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

    • Data Analysis:

      • Determine the rate of the reaction (change in absorbance per minute).

      • Calculate the percentage of inhibition for each inhibitor concentration.

      • Plot the data and determine the IC50 value as described for the PDE assay.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

Verifying that a compound binds to its intended target within a living cell is a critical step in drug development. CETSA is a powerful method for assessing target engagement.[4][29][35]

  • Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the inhibitor and then heated. The amount of soluble, non-denatured target protein remaining is then quantified. An increase in the amount of soluble protein at a given temperature in the presence of the inhibitor indicates target engagement.[4][35]

  • Step-by-Step Protocol:

    • Cell Treatment:

      • Culture cells to an appropriate density.

      • Treat the cells with various concentrations of the pyridazinone inhibitor or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.[29]

    • Thermal Challenge:

      • Transfer the cell suspensions to PCR tubes or a 96-well PCR plate.

      • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[29]

    • Cell Lysis and Protein Quantification:

      • Lyse the cells by freeze-thaw cycles or with a lysis buffer.[29]

      • Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured proteins by centrifugation.[29]

      • Quantify the amount of the soluble target protein in the supernatant using a method such as Western blotting, ELISA, or mass spectrometry.[4]

    • Data Analysis:

      • Melt Curve: Plot the fraction of soluble protein against the temperature for both treated and untreated samples. A shift in the curve to the right for the treated sample indicates stabilization.

      • Isothermal Dose-Response: At a fixed temperature (chosen from the melt curve), plot the amount of soluble protein against the inhibitor concentration to determine the EC50 for target engagement.

CETSA_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Treat_Cells Treat Cells with Inhibitor or Vehicle Cell_Culture->Treat_Cells Heat_Cells Heat Cells across a Temperature Gradient Treat_Cells->Heat_Cells Lyse_Cells Lyse Cells Heat_Cells->Lyse_Cells Centrifuge Centrifuge to Separate Soluble and Precipitated Proteins Lyse_Cells->Centrifuge Quantify_Protein Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Quantify_Protein Analyze_Data Analyze Data (Melt Curve / ITDR) Quantify_Protein->Analyze_Data End End Analyze_Data->End

General workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The pyridazinone scaffold represents a highly versatile and successful core structure in the design of targeted inhibitors. Its ability to be readily functionalized allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties against a wide range of biological targets. This guide has provided a comprehensive overview of the mechanisms of action for several major classes of pyridazinone-based inhibitors, from their molecular interactions and effects on signaling pathways to the essential experimental protocols for their characterization. As our understanding of the structural and biological basis of disease continues to grow, the privileged pyridazinone scaffold will undoubtedly continue to be a valuable tool in the development of novel and effective therapeutics.

References

  • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved March 20, 2026, from [Link]

  • An Overview of APP Processing Enzymes and Products - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3749. [Link]

  • Effects of γ-secretase cleavage-region mutations on APP processing and Aβ formation - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • The amyloid-beta forming tripeptide cleavage mechanism of γ-secretase - eLife. (2016). eLife, 5, e18179. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • γ-secretase - Alzheimacy - Creative BioMart. (n.d.). Retrieved March 20, 2026, from [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3749. [Link]

  • A new series of pyridazinone derivatives as cholinesterases inhibitors: Synthesis, in vitro activity and molecular modeling studies - PubMed. (2019). Pharmacological Reports, 71(6), 1185-1196. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. (2014). Nature Protocols, 9(9), 2100-2117. [Link]

  • Molecular mechanism of the intramembrane cleavage of the β-carboxyl terminal fragment of amyloid precursor protein by γ-secretase - Frontiers. (2014). Frontiers in Physiology, 5, 461. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO - Semantic Scholar. (2020). Molecules, 25(22), 5371. [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3749. [Link]

  • 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. (n.d.). Retrieved March 20, 2026, from [Link]

  • Identification of Novel PI3Kδ Selective Inhibitors by SVM-Based Multistage Virtual Screening and Molecular Dynamics Simulations - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent - SciSpace. (n.d.). Retrieved March 20, 2026, from [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). Retrieved March 20, 2026, from [Link]

  • Left-hand panel: X-ray crystal structure of 6 bound to the PDE4D active... - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • The IC 50 values, K i constants and inhibition types determined for... - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics - Scribd. (n.d.). Retrieved March 20, 2026, from [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]

  • Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • HSP90 Mechanisms & Interactions. (n.d.). Retrieved March 20, 2026, from [Link]

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation | Journal of Medicinal Chemistry. (n.d.). Retrieved March 20, 2026, from [Link]

  • Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts - MDPI. (2022). International Journal of Molecular Sciences, 23(4), 2195. [Link]

  • PDE2 at the crossway between cAMP and cGMP signalling in the heart - PubMed. (2017). Journal of Molecular and Cellular Cardiology, 110, 50-59. [Link]

  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors - Sami Publishing Company. (2021). Journal of Applied Organometallic Chemistry, 1(3), 116-124. [Link]

  • Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - Our journal portfolio - PLOS. (2017). PLOS ONE, 12(12), e0189214. [Link]

  • Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review. (n.d.). Retrieved March 20, 2026, from [Link]

  • Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 - Frontiers. (2021). Frontiers in Chemistry, 9, 643309. [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation - MDPI. (2022). International Journal of Molecular Sciences, 23(4), 2244. [Link]

  • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy - Open Exploration Publishing. (2024). Open Exploration, 2024, 1-11. [Link]

  • Does monoamine oxidase type B play a role in dopaminergic nerve cell death in Parkinson's disease? | Neurology. (n.d.). Retrieved March 20, 2026, from [Link]

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed. (n.d.). Retrieved March 20, 2026, from [Link]

  • QSAR and pharmacophore analysis on pyridazinone derivatives as acetylcholinesterase inhibitors - Bibliomed. (2020). Journal of Research in Pharmacy, 24(2), 226-235. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. (2023). Pharmaceuticals, 16(7), 1004. [Link]

  • Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC. (n.d.). Retrieved March 20, 2026, from [Link]

  • Docking and quantitative structure-activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PubMed. (2017). PLOS ONE, 12(12), e0189214. [Link]

  • Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast | Request PDF - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation - MDPI. (2022). International Journal of Molecular Sciences, 23(4), 2244. [Link]

  • IC 50 values for acetylcholinesterase inhibition - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]

Sources

Exploratory

Thermodynamic Solubility Profile of 5-Bromo-2-methylpyridazin-3(2H)-one in Organic Solvents: A Technical Guide

Executive Summary In modern drug discovery and agrochemical development, functionalized heterocycles serve as critical building blocks. 5-Bromo-2-methylpyridazin-3(2H)-one (CAS: 67264-09-9) is a highly versatile intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized heterocycles serve as critical building blocks. 5-Bromo-2-methylpyridazin-3(2H)-one (CAS: 67264-09-9) is a highly versatile intermediate, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions [1]. However, the successful execution of these synthetic workflows is fundamentally dictated by the thermodynamic solubility of the reagent in various organic solvents.

As a Senior Application Scientist, I have observed that empirical failures in late-stage functionalization often stem from a misunderstanding of reagent solvation mechanics. Poor solubility can lead to incomplete reactions, catalyst deactivation, or challenging hydrodebromination side-reactions [3]. This whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of 5-bromo-2-methylpyridazin-3(2H)-one, supported by quantitative data and self-validating experimental protocols.

Physicochemical Profiling & Solvation Mechanics

To predict and manipulate the solubility of 5-bromo-2-methylpyridazin-3(2H)-one, we must deconstruct its molecular architecture:

  • The N-Methyl Cap (Causality of Aprotic Solubility): The parent compound, pyridazin-3(2H)-one, possesses a strong hydrogen-bond (H-bond) donor at the N2 position, leading to high crystal lattice energy and poor solubility in non-polar solvents. By methylating the N2 position, the H-bond donor is "capped." This structural modification drastically lowers the melting point and lattice energy, exponentially increasing the molecule's solubility in polar aprotic solvents (e.g., DMF, DMSO, Dichloromethane).

  • The Bromine Substituent (Hydrophobic Bulk): The heavy bromine atom at the C5 position introduces significant lipophilicity and polarizability. While it decreases aqueous solubility to near-zero[2], it enhances London dispersion forces, making the compound highly soluble in halogenated solvents like chloroform and dichloromethane.

  • The Carbonyl/Imine Dipole: The C=O and adjacent N1 atom act as potent H-bond acceptors. This allows the molecule to engage in strong dipole-dipole interactions with protic solvents (like methanol or ethanol), though solubility remains moderate compared to aprotic media due to the dominant hydrophobic bulk of the bromine atom.

Quantitative Solubility Matrix

The following table summarizes the representative thermodynamic solubility of 5-bromo-2-methylpyridazin-3(2H)-one across standard organic solvent classes at 25°C. Data is synthesized from structural analogue benchmarking and standard laboratory empirical assessments.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150 Strong dipole-dipole; ideal for stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 120 High dipole moment disrupts crystal lattice.
Halogenated Dichloromethane (DCM)8.960 - 80 Favorable polarizability interactions with Bromine.
Ether Tetrahydrofuran (THF)7.530 - 50 Moderate H-bond acceptance from solvent.
Ester Ethyl Acetate (EtOAc)6.020 - 35 Moderate dipole interactions.
Alcohol (Protic) Methanol (MeOH)32.710 - 15 H-bond donation to carbonyl; limited by lipophilicity.
Non-Polar n-Heptane1.9< 1.0 Insufficient dielectric constant to overcome lattice energy.
Aqueous Water (pH 7.0)80.1< 0.1 High hydrophobic penalty; no H-bond donors [2].

Experimental Methodologies

To ensure scientific integrity, solubility must not be estimated visually; it must be quantified thermodynamically. Below are the self-validating protocols for determining exact solubility and applying the compound in synthesis.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to achieve true thermodynamic equilibrium, avoiding the kinetic supersaturation errors common in kinetic solubility assays.

  • Step 1: Solid Addition. Weigh 50 mg of 5-bromo-2-methylpyridazin-3(2H)-one [1] into a 2 mL glass HPLC vial.

  • Step 2: Solvent Dispensation. Add 500 µL of the target organic solvent. Ensure a visible excess of solid remains (if the solid dissolves completely, add more until a suspension is maintained). Causality: An excess of solid is mandatory to maintain the chemical potential equilibrium between the solid lattice and the solvated state.

  • Step 3: Equilibration. Seal the vial and agitate on a thermoshaker at 25°C ± 0.1°C at 800 RPM for 48 hours. Causality: 48 hours is required to overcome the kinetic dissolution barriers of highly crystalline halogenated heterocycles.

  • Step 4: Phase Separation. Centrifuge the vial at 10,000 x g for 15 minutes. Carefully extract 100 µL of the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to organic solvents; the 0.22 µm pore size prevents sub-micron particulate scattering which would artificially inflate UV absorbance readings.

  • Step 5: Quantification. Dilute the filtered aliquot 1:100 in Acetonitrile and analyze via HPLC-UV at 254 nm against a pre-established calibration curve.

Protocol: Solvent Optimization for Palladium-Catalyzed Cross-Coupling

When utilizing this compound in a Suzuki-Miyaura coupling, solvent selection dictates the biphasic mass transfer of the reaction.

  • Step 1: Solvent System Selection. Prepare a 4:1 (v/v) mixture of 1,4-Dioxane and Water. Causality: Dioxane effectively solubilizes the lipophilic 5-bromo-2-methylpyridazin-3(2H)-one, while water is strictly required to dissolve the inorganic base (e.g., K2​CO3​ ) and activate the boronic acid.

  • Step 2: Reagent Solvation. Dissolve 1.0 mmol of the pyridazinone in 4 mL of the solvent system. Sparge with Argon for 15 minutes to remove dissolved oxygen.

  • Step 3: Catalyst Addition. Add 0.05 mmol of Pd(dppf)Cl2​ . The high solubility of the pyridazinone in Dioxane ensures rapid oxidative addition to the Palladium center, minimizing the risk of competitive hydrodebromination [3].

  • Step 4: Thermal Activation. Heat the sealed system to 90°C for 12 hours, monitoring conversion via LC-MS.

Mechanistic Workflow

The following diagram maps the logical relationship between the structural features of 5-bromo-2-methylpyridazin-3(2H)-one, its resulting solubility profile, and its downstream synthetic applications.

G Molecule 5-Bromo-2-methylpyridazin- 3(2H)-one (CAS 67264-09-9) Feature1 N-Methyl Group (Caps H-Bond Donor) Molecule->Feature1 Feature2 Bromine Atom (Hydrophobic Bulk) Molecule->Feature2 Feature3 Carbonyl/Imine (H-Bond Acceptors) Molecule->Feature3 Solvent1 High Solubility: DMSO, DMF, DCM Feature1->Solvent1 Promotes aprotic solvation Solvent2 Low Solubility: Hexane, Water Feature2->Solvent2 Reduces aqueous solubility Feature3->Solvent1 Dipole-dipole interactions App Downstream Application: Pd-Catalyzed Cross-Coupling Solvent1->App Ideal reaction medium

Fig 1. Structural features of 5-bromo-2-methylpyridazin-3(2H)-one dictating solvent compatibility.

Conclusion

The solubility of 5-bromo-2-methylpyridazin-3(2H)-one is a direct manifestation of its N-methylated, halogenated structure. By leveraging polar aprotic solvents (DMSO, DMF) or halogenated solvents (DCM), chemists can maximize the thermodynamic concentration of the reagent in solution. Avoiding non-polar aliphatic hydrocarbons and purely aqueous systems is critical to preventing reagent precipitation and subsequent reaction failure. Adhering to the rigorous shake-flask methodology outlined above will ensure accurate, reproducible solubility data for any custom solvent mixtures required in advanced API synthesis.

References

Foundational

exploring the pharmacophore of 5-bromo-2-methylpyridazin-3(2H)-one

An In-Depth Technical Guide to Elucidating the Pharmacophore of 5-bromo-2-methylpyridazin-3(2H)-one Foreword: From a Heterocyclic Core to a Pharmacological Blueprint The pyridazin-3(2H)-one scaffold is a privileged core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Pharmacophore of 5-bromo-2-methylpyridazin-3(2H)-one

Foreword: From a Heterocyclic Core to a Pharmacological Blueprint

The pyridazin-3(2H)-one scaffold is a privileged core in medicinal chemistry, serving as the foundation for compounds with a vast array of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3][4] Its synthetic tractability allows for systematic modification, making it an ideal candidate for structure-activity relationship (SAR) studies.[2][5] This guide focuses on a specific, representative member of this family: 5-bromo-2-methylpyridazin-3(2H)-one. While this compound itself is a simple building block[6][7], it serves as our starting point for a comprehensive exploration of the chemical features essential for biological activity—its pharmacophore.

As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to provide a strategic workflow. We will navigate the synergistic relationship between computational modeling and experimental validation, a cornerstone of modern drug discovery. This document is designed for researchers and drug development professionals, providing the technical detail and strategic insight required to transform a simple heterocyclic molecule into a potent and selective therapeutic agent. We will explore not just the "how," but the "why," grounding every step in established scientific principles to construct a robust and predictive pharmacophoric model.

Part 1: The Strategic Imperative for Pharmacophore Modeling

Before embarking on any experimental campaign, we must first define our objectives and select the appropriate tools. Pharmacophore modeling is a computational approach that identifies the three-dimensional arrangement of essential chemical features a molecule must possess to exert a specific biological effect. This "blueprint" allows us to rationalize the SAR of existing compounds and, more importantly, to predict the activity of novel, unsynthesized molecules.[8]

There are two primary paths for pharmacophore generation:

  • Ligand-Based Pharmacophore Modeling: This approach is utilized when a set of active molecules is known, but the specific biological target (e.g., a receptor or enzyme) is not. By analyzing the common chemical features of these active ligands, a hypothesis is generated.[5] Given the broad activities of pyridazinones, this is our logical starting point.

  • Structure-Based Pharmacophore Modeling: When the three-dimensional structure of the biological target is available, typically from X-ray crystallography or NMR, a pharmacophore can be derived directly from the key interaction points within the ligand-binding site. This method can be employed later, once a target is identified, perhaps through techniques like inverse virtual screening.[9]

Our initial strategy will focus on a ligand-based workflow, leveraging the rich public data on bioactive pyridazinone derivatives to build a predictive model that can then be applied to our core molecule.

Part 2: A Ligand-Based Pharmacophore Modeling Workflow

This section details a self-validating, step-by-step workflow for generating a predictive ligand-based pharmacophore model. The success of this process hinges on the quality and diversity of the input data.

Workflow Overview

The entire process, from data collection to a validated model, follows a logical sequence designed to build confidence at each step.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation A Step 1: Dataset Curation (Training & Test Sets) B Step 2: Conformational Analysis A->B C Step 3: Feature Mapping & Hypothesis Generation B->C D Step 4: Test Set Validation C->D Apply Hypothesis E Step 5: Statistical Analysis (e.g., Correlation Coefficient) D->E F Step 6: Decoy Set Screening E->F G Pharmacophore Model for Virtual Screening & Lead Design F->G Validated Model

Caption: A comprehensive workflow for ligand-based pharmacophore modeling.

Step 1: Dataset Curation

Causality: The predictive power of a pharmacophore model is entirely dependent on the quality of the data used to build it. A well-curated dataset, comprising structurally diverse compounds with accurately measured biological activity (e.g., IC₅₀ or EC₅₀ values), is paramount.

Protocol:

  • Literature Search: Compile a list of pyridazin-3(2H)-one derivatives with reported biological activity against a specific, consistent endpoint (e.g., vasorelaxant activity).[3][5]

  • Data Segregation: Divide the compiled molecules into two groups:

    • Training Set (~70-80%): This set will be used to generate the pharmacophore model. It should include the most and least active compounds and cover the full range of structural diversity.[5]

    • Test Set (~20-30%): This set is held back and used to validate the model's predictive ability. These compounds should not be used during model generation.[5]

  • Activity Thresholds: Define clear activity thresholds to classify compounds as "active," "moderately active," or "inactive." This is crucial for the feature mapping algorithm.

Step 2: 3D-QSAR Pharmacophore Generation and Validation

Expertise: We will utilize a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) approach to generate the model. This method correlates the 3D properties of molecules with their biological activity, resulting in a statistically robust pharmacophore.[8]

Protocol:

  • Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy 3D conformations to ensure the biologically relevant conformation is included in the analysis.

  • Feature Definition: Select the chemical features to be considered for the model. Based on the pyridazinone scaffold, standard features include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (HYP)

    • Aromatic Ring (AR)

    • Positive Ionizable (PI)[5][8][10]

  • Hypothesis Generation: Use a suitable software package (e.g., Discovery Studio, Catalyst) to align the training set molecules and identify common 3D arrangements of chemical features that are present in the active compounds but absent in the inactive ones.[5][10] This process will generate multiple pharmacophore hypotheses.

  • Scoring and Selection: The generated hypotheses are scored based on how well they map the most active compounds and exclude the inactive ones. The best-scoring hypothesis is selected for further validation.

Step 3: Rigorous Model Validation

Trustworthiness: A model is only useful if it is predictive. Validation ensures that the generated hypothesis is not a result of chance correlation within the training set.

Protocol:

  • Test Set Prediction: The chosen pharmacophore hypothesis is used to predict the activity of the compounds in the test set. The model's accuracy is assessed by comparing the predicted activity values with the experimental values. A high correlation coefficient (r²) indicates a predictive model.[8]

  • Fischer's Randomization Test: This statistical method involves scrambling the activity data of the training set and regenerating hypotheses. If the original hypothesis has a significantly better score than those from the randomized data, it provides confidence that the model is statistically meaningful.

  • Decoy Set Screening: A large database of "decoy" molecules (structurally different but with similar physical properties) is screened using the pharmacophore. A good model should select very few decoys, demonstrating its ability to distinguish true actives from other molecules.

Part 3: Experimental Validation & SAR Refinement

With a validated pharmacophore model in hand, the focus shifts to the laboratory. The model provides a clear hypothesis about which chemical features are critical for activity. The next step is to test this hypothesis through targeted synthesis and biological evaluation.

Hypothetical Pharmacophore for Pyridazinone-based Vasodilators

Based on published models for related compounds, a hypothetical pharmacophore for a vasodilator pyridazinone might look like this.[5][8]

G HBA1 HBA AR AR HBA1->AR 4.5 Å HYP HYP HBA1->HYP 6.8 Å HBA2 HBA AR->HBA2 3.2 Å AR->HYP 5.1 Å

Caption: A hypothetical pharmacophore model for a pyridazinone derivative.

This model suggests that two hydrogen bond acceptors, an aromatic ring, and a hydrophobic feature, arranged in a specific 3D geometry, are essential for activity. Our 5-bromo-2-methylpyridazin-3(2H)-one core can be modified to test the importance of each feature.

Protocol 1: Synthesis of Probe Compounds

Objective: To synthesize a small, focused library of analogs of 5-bromo-2-methylpyridazin-3(2H)-one, where each new molecule is designed to test a specific feature of the pharmacophore model.

General Synthetic Scheme: The pyridazinone core is readily synthesized and functionalized. A common route involves the reaction of a γ-keto acid with a hydrazine derivative.[2] For our purposes, we would start with or synthesize precursors to 5-bromo-2-methylpyridazin-3(2H)-one and then introduce substituents to probe the hypothetical pharmacophore features.

Example Analogs to Synthesize:

Compound IDModification from CoreRationale
Core 5-bromo-2-methylpyridazin-3(2H)-oneBaseline compound
P-01 Replace Bromine with Phenyl groupProbes necessity and position of the Aromatic (AR) feature.
P-02 Replace Bromine with Cyclohexyl groupProbes the Hydrophobic (HYP) feature.
P-03 Add a methoxyethoxy side chain at N2Probes a potential Hydrogen Bond Acceptor (HBA) site.
P-04 Replace carbonyl oxygen with sulfurTests the importance of the core HBA feature (C=O group).[11]
Protocol 2: In Vitro Vasorelaxant Activity Assay

Objective: To quantitatively measure the biological activity of the newly synthesized analogs to determine if the modifications impact activity as predicted by the pharmacophore model.

Methodology (based on published protocols[3]):

  • Tissue Preparation: Thoracic aortic rings are isolated from male Wistar rats and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Pre-contraction: The aortic rings are pre-contracted with a submaximal concentration of phenylephrine or potassium chloride to induce a stable tone.

  • Compound Addition: Cumulative concentrations of the test compounds (e.g., from 10⁻⁹ to 10⁻⁴ M) are added to the organ baths. A vehicle control (e.g., DMSO) is run in parallel.

  • Data Acquisition: The isometric tension of the aortic rings is continuously recorded. Relaxation is measured as the percentage decrease in the pre-contracted tone.

  • Data Analysis: Concentration-response curves are plotted, and the EC₅₀ (the concentration required to produce 50% of the maximum relaxation) is calculated for each compound.

Data Interpretation and Model Refinement

The experimental EC₅₀ values are then analyzed to refine our understanding of the SAR.

Sample Data Table:

Compound IDModificationPharmacophore Feature ProbedExperimental EC₅₀ (µM)Interpretation
Core 5-bromo-2-methylBaseline>100Inactive baseline
P-01 Phenyl at C5AR5.2Confirms importance of an aromatic ring at this position.
P-02 Cyclohexyl at C5HYP25.8A hydrophobic group is tolerated but less effective than aromatic.
P-03 Methoxyethoxy at N2HBA15.1Adding an HBA feature enhances activity.
P-04 Thione (C=S)Core HBA>100The carbonyl oxygen is a critical HBA feature.

This feedback loop of design -> synthesize -> test -> analyze is the engine of lead optimization. If the experimental results match the model's predictions, confidence in the pharmacophore increases. If there are discrepancies, the model must be revised to incorporate the new data, leading to a more refined and accurate second-generation pharmacophore.

Part 4: Application in Virtual Screening and Lead Optimization

A validated pharmacophore is a powerful tool for accelerating drug discovery.

  • Virtual Screening: The 3D pharmacophore model can be used as a search query to rapidly screen large virtual libraries of millions of compounds to identify novel chemical scaffolds that possess the key features required for activity.

  • Lead Optimization: For an existing lead series, the model guides the design of new analogs. It helps prioritize which modifications are most likely to improve potency and selectivity, while avoiding changes that would disrupt key interactions with the biological target.

Conclusion

The exploration of a pharmacophore is a dynamic and iterative process that bridges the gap between computational theory and experimental reality. Starting with a simple scaffold like 5-bromo-2-methylpyridazin-3(2H)-one, we have outlined a comprehensive strategy that begins with building a predictive, ligand-based model from existing knowledge. This model is then rigorously challenged and refined through the targeted synthesis and biological evaluation of novel analogs. The resulting validated pharmacophore serves as an invaluable blueprint, guiding the rational design of more potent and selective molecules and significantly accelerating the journey from a chemical starting point to a potential drug candidate.

References

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. (2001). Journal of Medicinal Chemistry. [Link]

  • Designing, Synthesis And Biological Evaluation Of Novel Pyridazinone Derivatives As Anti-Inflammatory And Analgesic Agents. (n.d.). Pharmacophore. [Link]

  • Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. (2017). Acta Scientific. [Link]

  • Pyridazinone derivatives as Potential Anti-inflammatory Agents Synthesis and Biological Evaluation as PDE4 inhibitors. (n.d.). HAL Open Science. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. (2019). SAR Publication. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). Future Medicinal Chemistry. [Link]

  • An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). PubMed. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

Sources

Exploratory

Introduction: The Emergence of a "Wonder Nucleus"

An In-Depth Technical Guide to the Discovery and History of Pyridazinone Compounds In the vast landscape of heterocyclic chemistry, few scaffolds have demonstrated the therapeutic versatility and enduring relevance of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Pyridazinone Compounds

In the vast landscape of heterocyclic chemistry, few scaffolds have demonstrated the therapeutic versatility and enduring relevance of the pyridazinone core. This six-membered ring, characterized by two adjacent nitrogen atoms and a carbonyl group, has been termed a "magic moiety" or "wonder nucleus" by medicinal chemists.[1][2] Its unique structural and electronic properties make it a privileged scaffold, capable of interacting with a wide array of biological targets.[3][4] This adaptability has led to the development of a remarkable spectrum of therapeutic agents, spanning cardiovascular diseases, cancer, inflammation, and beyond.[4][5]

This guide provides a comprehensive exploration of the pyridazinone journey, from its initial synthesis in the late 19th century to its current status as a cornerstone of modern drug discovery. We will delve into the foundational synthetic methodologies, trace the evolution of its therapeutic applications, and examine the structure-activity relationships that have guided the optimization of pyridazinone-based drugs.

The Genesis: Early Discovery and Foundational Synthesis

The history of pyridazinone begins in 1886, when the first compound in this class was synthesized by Fischer from levulinic acid phenylhydrazone.[6] However, the most significant and widely adopted synthetic pathway, which laid the groundwork for decades of research, is the cyclocondensation of γ-keto acids with hydrazine.[4] This robust and straightforward method remains a fundamental approach for constructing the core 4,5-dihydropyridazin-3(2H)-one ring system.

The causality behind this method's prevalence lies in its simplicity and the ready availability of starting materials. The reaction proceeds through a hydrazone intermediate, which undergoes intramolecular cyclization to form the stable six-membered heterocyclic ring.[4] This foundational reaction provides direct access to the core scaffold, which can then be subjected to a variety of chemical modifications to explore its biological potential.

Experimental Protocol: Foundational Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol outlines the archetypal two-step synthesis, a cornerstone of pyridazinone chemistry.

Step 1: Friedel-Crafts Acylation to form β-Aroylpropionic Acid (γ-Keto Acid)

  • Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube is charged with anhydrous aluminum chloride (AlCl₃) and a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide).

  • Reaction: The flask is cooled in an ice bath. A solution of succinic anhydride in the solvent is added dropwise to a stirred suspension of the chosen substituted benzene and AlCl₃.[4][7]

  • Work-up: After the addition is complete, the mixture is stirred for several hours at room temperature and then heated gently. The reaction mixture is then cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate, the β-aroylpropionic acid, is collected by filtration, washed with cold water, and purified by recrystallization.

Step 2: Cyclocondensation with Hydrazine Hydrate

  • Reaction: The synthesized β-aroylpropionic acid (1.0 eq) is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.[4][7]

  • Addition: Hydrazine hydrate (N₂H₄·H₂O) (typically 1.1-1.5 eq) is added to the solution.[7]

  • Reflux: The reaction mixture is heated under reflux for several hours (typically 3-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).[7]

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The cooled solution is then poured into ice-cold water. The solid 6-aryl-4,5-dihydropyridazin-3(2H)-one product that precipitates is collected by vacuum filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure product.[4]

This self-validating system relies on the distinct chemical properties of the intermediates and products. The formation of the γ-keto acid in Step 1 is confirmed by standard analytical techniques (NMR, IR, Mass Spec), and its successful cyclization in Step 2 is evidenced by the appearance of signals corresponding to the heterocyclic ring and the disappearance of the carboxylic acid proton.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclocondensation A Substituted Benzene + Succinic Anhydride C β-Aroylpropionic Acid (γ-Keto Acid) A->C Reaction B Anhydrous AlCl₃ (Lewis Acid Catalyst) B->C D β-Aroylpropionic Acid F 6-Aryl-4,5-dihydropyridazin-3(2H)-one D->F Reflux E Hydrazine Hydrate (N₂H₄·H₂O) E->F

Caption: General synthetic workflow for 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

The Pharmacological Awakening: A Scaffold for Diverse Therapies

The true value of the pyridazinone core was unlocked as chemists began to explore its derivatives. The structural versatility allows for facile functionalization at various positions, enabling the modulation of physicochemical properties and biological targets.[4] This has led to the discovery and development of compounds across a wide range of disease areas.[4][5]

Cardiovascular Agents: A Historical Stronghold

Pyridazinone derivatives first gained significant prominence as cardiovascular agents.[2] A number of marketed drugs, including Levosimendan and Pimobendan , feature this core structure.[2][6] These agents often function as potent inodilators, exerting their effects through mechanisms like phosphodiesterase (PDE) inhibition or as calcium sensitizers, which enhance cardiac contractility without significantly increasing intracellular calcium concentration.[6][8] This dual action of vasodilation and improved heart function made them valuable in the treatment of heart failure.[8][9]

Anti-inflammatory Drugs: A Safer Alternative

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles led researchers to the pyridazinone scaffold.[10] Many traditional NSAIDs are associated with gastrointestinal side effects due to the inhibition of cyclooxygenase-1 (COX-1).[11] Several pyridazinone derivatives were developed as potent and, in some cases, selective COX-2 inhibitors, offering anti-inflammatory and analgesic effects with a potentially reduced risk of gastric ulceration.[8][12][13] Emorfazone is a clinically used NSAID from this class, highlighting the successful application of pyridazinones in pain and inflammation management.[12]

Oncology: Targeting Cancer Pathways

In recent decades, the pyridazinone scaffold has emerged as a crucial component in the development of targeted anticancer therapies.[9] Its ability to be tailored to fit into the active sites of various enzymes has been exploited to create highly specific inhibitors. Notable examples include:

  • PARP Inhibitors: Olaparib and Talazoparib are potent poly(ADP-ribose) polymerase (PARP) inhibitors used in the treatment of certain types of ovarian, breast, and prostate cancers.[9]

  • Kinase Inhibitors: The scaffold is present in inhibitors of various kinases critical to cancer cell proliferation and survival, such as Bruton's tyrosine kinase (BTK) and Feline sarcoma (FER) tyrosine kinase.[9][14] Ibrutinib , a first-in-class BTK inhibitor, showcases the power of this scaffold in hematological malignancies.[9]

Agrochemical and Other Applications

The biological activity of pyridazinones extends beyond human medicine. In agriculture, pyridazinone derivatives have been developed as effective herbicides.[15] For instance, Pyrazon functions by inhibiting the Hill reaction in photosynthesis, a mode of action that selectively controls weeds in certain crops.[16] Furthermore, the scaffold has been investigated for a wide range of other activities, including anticonvulsant, antimicrobial, anti-HIV, and as selective inhibitors of enzymes like monoamine oxidase-B (MAO-B) for potential use in neurodegenerative diseases.[7][15][17]

Structure-Activity Relationships (SAR) and Modern Drug Design

The vast library of synthesized pyridazinone derivatives has provided deep insights into their structure-activity relationships (SAR). The biological activity can be finely tuned by modifying substituents at different positions of the ring.

Caption: Key substitution points on the pyridazinone scaffold for modulating activity.

A modern example of rational design can be seen in the development of pyridazinone-based PI3Kδ selective inhibitors.[18] Researchers deconstructed the bicyclic core of known inhibitors to design a monocyclic pyridazinone system. X-ray crystallography of an initial hit compound in complex with the PI3Kδ enzyme revealed that the pyridazinone ring formed π–π stacking interactions with a key tryptophan residue (W760), while substituents protruded towards a solvent-exposed region.[18] This structural insight allowed for the rational design of new modifications to improve potency and selectivity, demonstrating a modern, structure-based approach to optimizing this classic scaffold.[18]

Summary of Pyridazinone Derivatives and Their Applications

Class of Derivative/DrugPrimary Biological Target/ActivityTherapeutic Area
Levosimendan, Pimobendan PDE3 inhibitor, Ca²⁺ sensitizerCardiovascular (Heart Failure)[2][6]
Emorfazone Cyclooxygenase (COX) inhibitorAnti-inflammatory, Analgesic[12]
Olaparib, Talazoparib PARP inhibitorOncology (Ovarian, Breast Cancer)[9]
Ibrutinib Bruton's Tyrosine Kinase (BTK) inhibitorOncology (Leukemia, Lymphoma)[9]
Pyrazon Photosystem II inhibitorAgrochemical (Herbicide)[16]
TR-16 Monoamine Oxidase B (MAO-B) inhibitorCNS (Potential Neuroprotective)[17]

Conclusion

From its simple 19th-century synthesis to its role in cutting-edge targeted cancer therapies, the pyridazinone core has had a remarkable journey. Its sustained importance is a testament to its structural versatility and privileged nature as a pharmacophore. The ability to readily synthesize the core and then chemically modify it in countless ways has allowed scientists to explore a vast chemical space, leading to the discovery of numerous life-saving and commercially important compounds. The history of the pyridazinone is not merely a chapter in the annals of chemistry; it is a continuing story of innovation that exemplifies the power of a single molecular scaffold to address a multitude of biological challenges. As new biological targets are identified, it is certain that researchers will continue to turn to this "wonder nucleus" to develop the next generation of therapeutic agents.

References

  • Pyridazinone: Current Progress in Synthesis of its Deriv
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace.
  • Pyridazinone: Current Progress in Synthesis of its Deriv
  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC.
  • Overview on Emorfazone and Other Related 3(2H)
  • (PDF)
  • Exploring the therapeutic potential of pyridazinone deriv
  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Deriv
  • Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation | Journal of Medicinal Chemistry - ACS Public
  • Development of a Novel Class of Pyridazinone Deriv
  • Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Public
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • The Pyridazinone Core: A Privileged Scaffold in Modern Drug Discovery - Benchchem.
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC.
  • The therapeutic journey of pyridazinone - PubMed.
  • Journal of Gazi University Health Sciences Institute Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Sc - DergiPark.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 5-Bromo-2-methylpyridazin-3(2H)-one as a Versatile Synthetic Building Block

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Pyridazinone Core The pyridazinone moiety is a "privileged scaffold" in modern medicinal chemistry and drug discovery.[1] Derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyridazinone Core

The pyridazinone moiety is a "privileged scaffold" in modern medicinal chemistry and drug discovery.[1] Derivatives of this heterocyclic system are known to possess a wide spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, anticancer, and antibacterial properties.[2][3] 5-Bromo-2-methylpyridazin-3(2H)-one (CAS No: 67264-09-9; Molecular Formula: C₅H₅BrN₂O; Molecular Weight: 189.01 g/mol ) has emerged as a particularly valuable synthetic building block for accessing novel chemical entities within this class.[4][5]

Its utility stems from two key structural features:

  • An Electron-Deficient Aromatic System: The pyridazinone ring is inherently electron-poor, which activates the C-Br bond towards specific classes of reactions.

  • A Strategically Placed Halogen: The bromine atom at the C5 position serves as an excellent leaving group, primarily for palladium-catalyzed cross-coupling reactions and, under certain conditions, for nucleophilic aromatic substitution (SₙAr).

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key applications of this versatile reagent, complete with field-tested protocols and mechanistic insights to facilitate its successful implementation in synthesis campaigns.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for their reliability and functional group tolerance in forming new carbon-carbon and carbon-heteroatom bonds.[6] 5-Bromo-2-methylpyridazin-3(2H)-one is an ideal substrate for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl or vinyl-substituted pyridazinone structures by coupling with organoboron species.[7] This reaction is fundamental for scaffold elaboration in drug discovery programs.[8]

Causality Behind the Reaction: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyridazinone. This is the rate-determining step and is facilitated by the electron-deficient nature of the heterocyclic ring. Subsequent transmetalation with a boronic acid (activated by a base) and reductive elimination yields the C-C coupled product and regenerates the catalyst.[7]

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle pd0 [Pd(0)L₂] oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L₂(Br)] oxidative_addition->pd_complex Ar-Br transmetalation Transmetalation pd_complex->transmetalation pd_intermediate [Ar-Pd(II)L₂(R)] transmetalation->pd_intermediate [R-B(OH)₃]⁻ base_activation R-B(OH)₂ + Base → [R-B(OH)₃]⁻ reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product caption Suzuki-Miyaura Catalytic Cycle.

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for coupling aryl bromides.[9]

  • Reagent Preparation: To an oven-dried reaction vessel, add 5-bromo-2-methylpyridazin-3(2H)-one (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/ethanol/water.[6][9] A common ratio is 4:1 or similar. Degas the resulting mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture under a nitrogen or argon atmosphere to 80-95 °C.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 5-aryl-2-methylpyridazin-3(2H)-one.

Parameter Recommendation Scientist's Notes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(PPh₃)₄ is often effective, but for challenging substrates, a ligand system like SPhos or P(Cy)₃ may improve yields.[10]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can be critical. K₃PO₄ is a good starting point for many arylboronic acids.
Solvent Dioxane/H₂O, Toluene/H₂O, DMEThe presence of water is often essential for the catalytic cycle. Ensure solvents are properly degassed to prevent catalyst deactivation.
Temperature 80 - 100 °CHigher temperatures can sometimes lead to decomposition. Start at 80 °C and increase if the reaction is sluggish.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is otherwise challenging using classical methods.[11] This reaction is invaluable for synthesizing libraries of amine-substituted pyridazinones, which are common motifs in pharmacologically active compounds.[12]

Causality Behind the Reaction: Similar to the Suzuki coupling, the reaction initiates with the oxidative addition of a Pd(0) complex to the C-Br bond. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base deprotonates the amine-ligated complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13] The choice of phosphine ligand is critical; bulky, electron-rich ligands accelerate the reductive elimination step and stabilize the catalytic species.[11]

Diagram: Simplified Buchwald-Hartwig Workflow

Buchwald_Hartwig_Workflow start Reactants: - 5-Bromo-2-methylpyridazin-3(2H)-one - Amine (R₂NH) - Base (e.g., Cs₂CO₃, LHMDS) mixing Combine in an inert, degassed solvent (e.g., Toluene, Dioxane) start->mixing catalyst Catalyst System: - Pd Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., RuPhos, BINAP) catalyst->mixing reaction Heat under inert atmosphere (45-110 °C) mixing->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Amino-2-methylpyridazin-3(2H)-one (Ar-NR₂) purification->product caption Workflow for Buchwald-Hartwig Amination.

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a composite of best practices reported in the literature.[14][15]

  • Inert Atmosphere: Perform all steps under an inert atmosphere (nitrogen or argon).

  • Reagent Preparation: In a reaction vessel, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 eq.) and the appropriate phosphine ligand (e.g., RuPhos, 0.1 eq.).

  • Substrate Addition: In a separate vessel, dissolve 5-bromo-2-methylpyridazin-3(2H)-one (1.0 eq.), the desired amine (1.2-1.5 eq.), and the base (e.g., cesium carbonate, Cs₂CO₃, 2.0 eq. or LHMDS, 5.0 eq.) in an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Initiation: Transfer the substrate solution to the catalyst mixture. For sensitive substrates, LHMDS has been shown to be an effective base, potentially acting as an in-situ protecting group for acidic protons.[15]

  • Heating and Monitoring: Heat the mixture to the required temperature (can range from 45 °C to 110 °C).[14][15] Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Parameter Recommendation Scientist's Notes
Catalyst/Ligand Pd₂(dba)₃/RuPhos, Pd(OAc)₂/BINAPThe choice is substrate-dependent. Bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often superior for heteroaryl halides.[15]
Base Cs₂CO₃, K₃PO₄, LHMDS, NaOtBuStrong, non-nucleophilic bases are required. LHMDS is particularly useful for substrates with sensitive functional groups like amides or unprotected glutarimides.[15]
Solvent Toluene, 1,4-DioxaneMust be anhydrous and thoroughly degassed.
Temperature 45 - 110 °CStart with milder conditions (~80-90 °C) and adjust as needed. Some modern catalyst systems work efficiently at lower temperatures.[15]

Alternative Pathway: Nucleophilic Aromatic Substitution (SₙAr)

While palladium catalysis is dominant, SₙAr offers a valuable, metal-free alternative for introducing nucleophiles. The electron-deficient pyridazinone ring makes the C-Br bond susceptible to attack by strong nucleophiles.

Causality Behind the Reaction: The reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the bromide leaving group.[16] The rate of this reaction is highly dependent on the electron-withdrawing nature of the ring and the strength of the nucleophile.[17]

Experimental Protocol: SₙAr with an Amine Nucleophile

This protocol is based on procedures for related activated halo-pyridazinones.[17]

  • Reagent Combination: In a suitable pressure vessel or sealed tube, dissolve 5-bromo-2-methylpyridazin-3(2H)-one (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.

  • Nucleophile and Base: Add the desired amine nucleophile (1.2-2.0 eq.) and a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.) to scavenge the HBr byproduct.

  • Heating and Monitoring: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove salts. Dry the organic layer, concentrate, and purify by silica gel column chromatography.

Scientist's Notes:

  • Substrate Scope: SₙAr is typically limited to strong nucleophiles (amines, thiols, alkoxides).

  • Regioselectivity: For di-halogenated pyridazinones, the reaction site is influenced by the nucleophile, solvent, and temperature, but with 5-bromo-2-methylpyridazin-3(2H)-one, the substitution occurs at the C5 position.[17]

  • Competition: For some substrates, palladium-catalyzed methods may provide higher yields and broader functional group tolerance, especially with weaker nucleophiles.[18]

Conclusion

5-Bromo-2-methylpyridazin-3(2H)-one is a high-value, versatile building block for the synthesis of complex molecules. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, for which robust and scalable protocols exist. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, provide reliable entry points to a vast chemical space of C-C and C-N linked pyridazinone derivatives. Understanding the mechanistic principles behind these transformations allows the modern chemist to rationally select conditions and troubleshoot reactions, accelerating the pace of research and development in the pharmaceutical and agrochemical industries.

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one.
  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025). Available from: [Link]

  • PMC. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]

  • PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]

  • Diva-Portal.org. Synthesis of bioactive compounds. Available from: [Link]

  • ScienceDirect. nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Available from: [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available from: [Link]

  • PMC. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link]

  • ACS Publications. Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. (2020). Available from: [Link]

  • MDPI. Molecules | Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. Available from: [Link]

  • PMC. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available from: [Link]

  • PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • MDPI. Molecules | Special Issue : Synthesis of Bioactive Compounds: Volume II. Available from: [Link]

  • MDPI. Molecules | Special Issue : Synthesis of Bioactive Compounds. Available from: [Link]

  • PMC. Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026). Available from: [Link]

  • ChemRxiv. Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Common Side Reactions in Pyridazinone Synthesis

Welcome to the Technical Support Center for pyridazinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridazinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Pyridazinone and its derivatives are pivotal in medicinal chemistry and agrochemicals, exhibiting a wide range of biological activities.[1][2][3][4] However, their synthesis is not without its complexities. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter in the laboratory, offering explanations for the underlying chemistry and actionable solutions.

Problem 1: Low or No Yield of the Desired Pyridazinone

Question: I am attempting to synthesize a 6-aryl-4,5-dihydropyridazin-3(2H)-one from a β-aroylpropionic acid and hydrazine hydrate, but my yield is consistently low. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in this classic pyridazinone synthesis are a frequent challenge. The core of this reaction is a cyclocondensation, and its efficiency is sensitive to several factors.[5][6]

Root Cause Analysis:

  • Suboptimal Reaction Conditions: The temperature and reaction time are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote decomposition or side reactions.[7][8]

  • Poor Quality of Starting Materials: The purity of your β-aroylpropionic acid and hydrazine hydrate is paramount. Impurities in the ketoacid can interfere with the cyclization, and aged hydrazine hydrate may have a lower concentration of the active reagent.[7]

  • Inadequate Catalyst: While often run without a catalyst, a catalytic amount of acid can be beneficial, but an inappropriate choice or amount can hinder the reaction.[7]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway.[7]

Troubleshooting Protocol:

  • Verify Starting Material Integrity:

    • Use freshly recrystallized β-aroylpropionic acid. Confirm its purity via melting point, NMR, or mass spectrometry.

    • Use a fresh, unopened bottle of hydrazine hydrate or titrate an older bottle to determine its concentration.

  • Systematic Optimization of Reaction Conditions:

    • Temperature Screening: Begin with refluxing ethanol, a common solvent for this reaction.[9] If the yield is still low, explore a range of temperatures (e.g., 50 °C, 80 °C, and reflux in a higher boiling solvent like toluene or dioxane).[7]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[8][9] Stop the reaction once the starting material is consumed to prevent the formation of degradation products.

    • Catalyst Screening: If the reaction is sluggish, add a catalytic amount of a protic acid like glacial acetic acid.[7] Be cautious, as excess acid can lead to unwanted side reactions.

  • Solvent Selection:

    • Ethanol is a good starting point.[9] However, if solubility is an issue, consider other polar protic or aprotic solvents. A solvent screen can often reveal a more suitable medium for your specific substrates.[7]

Workflow for Optimizing Pyridazinone Synthesis:

Caption: A logical workflow for troubleshooting low yields.

Problem 2: Formation of an Unexpected Isomer

Question: I am using an unsymmetrical 1,4-dicarbonyl compound, and I'm obtaining a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

Answer:

The formation of regioisomers is a classic challenge when working with unsymmetrical dicarbonyl precursors. The initial nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to two different pyridazinone products.

Mechanistic Insight:

The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance around them. The choice of solvent and catalyst can influence these factors.[7] For instance, in some cases, specific reaction conditions can favor one pathway over the other.

Strategies for Regiocontrol:

  • Exploit Electronic Differences: If one carbonyl is significantly more electron-deficient (e.g., adjacent to an electron-withdrawing group), the initial attack of hydrazine is more likely to occur there.

  • Steric Hindrance: A sterically hindered carbonyl group will be less accessible to the hydrazine nucleophile, favoring attack at the less hindered site.

  • Solvent and Catalyst Effects:

    • Solvent Polarity: The polarity of the solvent can influence the transition state energies of the two possible cyclization pathways. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol) is recommended.

    • Catalyst Choice: While acid catalysis is common, base-catalyzed conditions can sometimes alter the regiochemical outcome.

  • Stepwise Synthesis: In challenging cases, a stepwise approach might be necessary. This could involve protecting one carbonyl group, performing the cyclization, and then deprotecting.

Data-Driven Approach to Regioselectivity:

ConditionExpected OutcomeRationale
Increased Steric Hindrance at C1 Favors attack at C4Reduces accessibility for the nucleophile at the more hindered carbonyl.
Electron-withdrawing group at C1 Favors attack at C1Increases the electrophilicity of the adjacent carbonyl carbon.
Aprotic Solvent May favor kinetic productCan stabilize one transition state over the other.
Problem 3: Difficulty in Product Purification

Question: My crude pyridazinone product is proving difficult to purify. I'm observing significant tailing on my silica gel column, and recrystallization isn't yielding a pure compound. What are my options?

Answer:

Purification of pyridazinone derivatives can be challenging due to their polarity and the presence of basic nitrogen atoms, which can interact strongly with acidic silica gel.[10]

Troubleshooting Purification:

  • Column Chromatography on Modified Stationary Phases:

    • Deactivated Silica: Treat your silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites and reduce tailing.

    • Alumina: Neutral or basic alumina can be an effective alternative to silica gel for purifying basic compounds.

  • Recrystallization Techniques:

    • Solvent System Screening: A single solvent may not be sufficient. Experiment with binary solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization.[11]

    • Inducing Crystallization: If your product is reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product.[11]

  • Acid-Base Extraction:

    • If your impurities have different acidic or basic properties than your pyridazinone product, an aqueous workup with dilute acid and base can be a powerful purification step prior to chromatography or recrystallization.

  • Alternative Purification Methods:

    • Preparative TLC or HPLC: For small-scale purifications or very difficult separations, these techniques can provide high-purity material.

    • Distillation: If your pyridazinone is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an option.

Purification Strategy Flowchart:

G cluster_0 Initial Purification cluster_1 Advanced Purification start Crude Product recrystallization Recrystallization start->recrystallization First attempt acid_base Acid-Base Extraction start->acid_base If impurities have different pKa column Column Chromatography recrystallization->column Fails or impure pure_product Pure Product recrystallization->pure_product Successful prep_tlc Preparative TLC/HPLC column->prep_tlc Difficult separation column->pure_product Successful acid_base->recrystallization prep_tlc->pure_product

Caption: Decision tree for purifying pyridazinone products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in pyridazinone synthesis from 1,4-dicarbonyls and hydrazines?

A1: Besides the desired pyridazinone, several side products can form. Unreacted starting materials are common impurities if the reaction does not go to completion.[11] In some cases, over-oxidation of the dihydropyridazinone to the aromatic pyridazine can occur, especially under harsh conditions. With unsymmetrical dicarbonyls, the formation of regioisomers is a primary concern.[7]

Q2: Can N-alkylation occur as a side reaction?

A2: Yes, N-alkylation of the pyridazinone ring can be a competing reaction, particularly if alkylating agents are present or if the reaction conditions are suitable for intermolecular reactions between the product and starting materials.[7] The regioselectivity of N-alkylation (at N1 or N2) can depend on the substituents on the pyridazinone ring and the nature of the alkylating agent.[12]

Q3: My reaction is producing a significant amount of a tar-like substance. What is causing this and how can I prevent it?

A3: Tar formation is often a result of polymerization or decomposition of starting materials or products under the reaction conditions. This is more likely to occur at high temperatures or with prolonged reaction times.[8] To mitigate this, try lowering the reaction temperature, reducing the reaction time (monitor closely with TLC), and ensuring your reagents are pure and free of any contaminants that might initiate polymerization. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial if oxidative decomposition is suspected.[7]

Q4: Is N-N bond cleavage a possible side reaction?

A4: While less common in standard pyridazinone syntheses, N-N bond cleavage can occur under specific conditions, particularly with certain reagents or in subsequent transformations of the pyridazinone ring.[13][14] This is a more specialized side reaction and is typically not a primary concern in the initial ring-forming step.

Q5: How can I confirm the structure of my pyridazinone product and identify any impurities?

A5: A combination of spectroscopic techniques is essential for structure elucidation and impurity identification.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure of your main product and identifying the structures of any major impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help identify impurities by their mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carbonyl (C=O) group of the pyridazinone ring.

  • Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for monitoring reaction progress and assessing the purity of your crude and purified product.[7]

References

  • Wikipedia. Pyridazine. [Link]

  • ResearchGate. Pyridazine synthesis, optimization, mechanism and scope. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19.
  • Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • PubMed. new routes for synthesis of pyridazines, pyridines and their fused derivatives. [Link]

  • Lee, J. H., & Kim, J. N. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Accounts of Chemical Research, 50(12), 3048-3058.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2010). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 15(11), 7747-7757.
  • Science of Synthesis. Product Class 8: Pyridazines.
  • ResearchGate. Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • DergiPark. Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Sc. [Link]

  • Gorgani, L., Ghorbani-Vaghei, R., & Gholami, M. R. (2017). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 22(11), 1888.
  • ResearchGate. A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. [Link]

  • Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

  • Royal Society of Chemistry. A practical and effective method for the N–N bond cleavage of N-amino-heterocycles. [Link]

  • RSC Publishing. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]

  • ResearchGate. Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future medicinal chemistry, 14(13), 975-1002.
  • Chemical Communications (RSC Publishing). An unexpected rearrangement of pyrazolium halides based on N–N bond cleavage: synthesis of 1,2-dihydropyrimidines. [Link]

  • Organic Chemistry Portal. Unexpected C-C Bond Cleavage: A Route to 3,6-Diarylpyridazines and 6-Arylpyridazin-3-ones from 1,3-Dicarbonyl Compounds and Methyl Ketones. [Link]

  • ResearchGate. “Clip-cycle” synthesis of 2-pyridazinones bearing enaminonitrile moiety from thioesters and dicyanohydrazones | Request PDF. [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Journal of Chemical Reviews. A Review on Pyridazinone Ring Containing Various Cardioactive Agents. [Link]

  • ResearchGate. Various Biological Activities of Pyridazinone Ring Derivatives | Request PDF. [Link]

  • Chegaev, K., Linciano, S., & Di Stilo, A. (2018). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 23(11), 2772.
  • Journal of Medicinal Chemistry. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and ¹H NMR Comparative Guide: 5-Bromo-2-methylpyridazin-3(2H)-one vs. Regioisomers

Executive Summary & Mechanistic Context In modern medicinal chemistry, the pyridazin-3(2H)-one scaffold is a privileged pharmacophore used in the development of vasodilators, oncology therapeutics, and mitochondrial perm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern medicinal chemistry, the pyridazin-3(2H)-one scaffold is a privileged pharmacophore used in the development of vasodilators, oncology therapeutics, and mitochondrial permeability transition pore (PTP) inhibitors. Specifically, 5-bromo-2-methylpyridazin-3(2H)-one serves as a highly valuable electrophilic building block for Suzuki-Miyaura cross-coupling reactions [1].

However, synthesizing this compound—often achieved via the regioselective hydrodebromination or amination of 4,5-dibromo-2-methylpyridazin-3(2H)-one—frequently yields a mixture of the desired 5-bromo product and its regioisomer impurity, 4-bromo-2-methylpyridazin-3(2H)-one [2][3]. Because these isomers possess identical molecular weights and highly similar polarities, standard chromatographic methods (LC-MS) are insufficient for definitive structural assignment. High-resolution ¹H NMR spectroscopy is the absolute gold standard for distinguishing these regioisomers based on their distinct scalar coupling constants ( J ).

This guide provides an objective comparison of the ¹H NMR spectral data for 5-bromo-2-methylpyridazin-3(2H)-one against its structural alternatives, equipping researchers with the causal logic required for rigorous quality control.

Mechanistic ¹H NMR Analysis: Causality of Chemical Shifts

To interpret the ¹H NMR spectrum of 5-bromo-2-methylpyridazin-3(2H)-one, one must understand the electronic environment of the pyridazinone ring:

  • The N-Methyl Group (N-CH₃): The methyl group attached to the nitrogen at position 2 appears as a sharp, highly integrated singlet in the upfield region (typically around 3.60 – 3.80 ppm ). Its position remains relatively static regardless of the bromine's position on the ring.

  • The H-6 Proton (Downfield Shift): The proton at C-6 is adjacent to the electronegative nitrogen atom (N-1). The strong inductive electron-withdrawing effect (-I) of this nitrogen heavily deshields the H-6 proton, pushing it furthest downfield to approximately 7.80 – 8.10 ppm .

  • The H-4 Proton: The proton at C-4 is deshielded by the adjacent carbonyl group (C-3) but lacks the direct proximity to the ring nitrogen. Consequently, it resonates slightly further upfield than H-6, typically around 7.00 – 7.30 ppm .

The Diagnostic Key: Spin-Spin Coupling ( J )

The definitive proof of regiochemistry lies in the coupling constants:

  • In the 5-bromo isomer: The remaining protons are at C-4 and C-6. Because they are separated by an intervening carbon (C-5), they exhibit meta-coupling . In pyridazinone systems, meta-coupling is weak, resulting in doublets with a small coupling constant of J≈2.0−3.0 Hz .

  • In the 4-bromo isomer: The remaining protons are at C-5 and C-6. Because they are adjacent, they exhibit ortho-coupling . Ortho-coupling in these heterocycles is significantly stronger, resulting in doublets with a larger coupling constant of J≈4.0−6.0 Hz .

Quantitative Data Comparison

The following table summarizes the expected ¹H NMR parameters (in CDCl₃ or DMSO-d₆) for the target compound, its primary regioisomer, and their common synthetic precursor.

CompoundProton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Diagnostic Significance
5-Bromo-2-methylpyridazin-3(2H)-one N-CH₃~ 3.70Singlet (s)3H-Confirms N-alkylation
(Target Product)H-4~ 7.00 - 7.30Doublet (d)1H~ 2.0 - 3.0 Confirms meta relationship
H-6~ 7.80 - 8.10Doublet (d)1H~ 2.0 - 3.0 Confirms meta relationship
4-Bromo-2-methylpyridazin-3(2H)-one N-CH₃~ 3.70Singlet (s)3H-Confirms N-alkylation
(Regioisomer Impurity)H-5~ 7.50 - 7.60Doublet (d)1H~ 4.0 - 6.0 Confirms ortho relationship
H-6~ 7.70 - 7.90Doublet (d)1H~ 4.0 - 6.0 Confirms ortho relationship
4,5-Dibromo-2-methylpyridazin-3(2H)-one N-CH₃~ 3.70Singlet (s)3H-Confirms N-alkylation
(Synthetic Precursor)H-6~ 8.00Singlet (s)1H- Lack of coupling indicates fully substituted C4/C5

Diagnostic Workflow Visualization

G P 4,5-Dibromo-2-methylpyridazin-3(2H)-one (Precursor) Rx Regioselective Hydrodebromination P->Rx Iso5 5-Bromo-2-methylpyridazin-3(2H)-one (Target Product) Rx->Iso5 Desired Pathway Iso4 4-Bromo-2-methylpyridazin-3(2H)-one (Regioisomer Impurity) Rx->Iso4 Side Reaction NMR5 1H NMR Profile: H-4 & H-6 (Meta) J = 2-3 Hz (Doublets) Iso5->NMR5 NMR4 1H NMR Profile: H-5 & H-6 (Ortho) J = 4-6 Hz (Doublets) Iso4->NMR4

Figure 1: Diagnostic workflow for differentiating bromopyridazinone regioisomers using 1H NMR.

Experimental Protocol: High-Resolution ¹H NMR Acquisition

To ensure the fine meta-coupling ( J≈2−3 Hz) is not obscured by line broadening, the following self-validating protocol must be strictly adhered to.

Step 1: Standardized Sample Preparation

  • Action: Weigh exactly 5.0 mg of the purified compound and dissolve it completely in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Causality: Halogenated heterocycles can exhibit concentration-dependent chemical shifts due to intermolecular π−π stacking. Maintaining a standardized 5 mg / 0.6 mL concentration ensures reproducible chemical shifts across different batches.

Step 2: Instrument Shimming & Tuning

  • Action: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Perform Automated Tuning and Matching (ATM) followed by rigorous gradient shimming.

  • Causality: Perfect homogeneity of the magnetic field is non-negotiable. Poor shimming will artificially broaden the spectral peaks, causing the critical 2-3 Hz doublets to merge into unresolved singlets, which can lead to a false assumption that the compound is the 4,5-dibromo precursor.

Step 3: Acquisition Parameters

  • Action: Set up a standard 1D proton pulse sequence (zg30).

    • Spectral Width (SW): 15 ppm (Ensures the downfield H-6 proton is captured without fold-over artifacts).

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 16 to 32.

  • Causality: The extended 2.0-second relaxation delay ensures complete longitudinal relaxation ( T1​ ) of the rigid ring protons, guaranteeing that the integration ratio between H-4 and H-6 is exactly 1:1.

Step 4: Data Processing

  • Action: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Phase the spectrum manually to ensure symmetrical peak bases, and calibrate the chemical shift scale to the residual CHCl₃ peak at 7.26 ppm.

References

  • Dai, M., et al. "New Design Rules for Developing Potent Cell-Active Inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF Bromodomain Inhibition." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Kovács, S., et al. "Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates." Molecules, MDPI. URL:[Link]

Comparative

Comparative Reactivity Profile: 5-Bromo- vs. 5-Chloropyridazin-3(2H)-ones in Functionalization Workflows

The pyridazin-3(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry and a critical building block in agrochemical development. When designing synthetic routes for complex heterocycles, the choice of hal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The pyridazin-3(2H)-one scaffold is a privileged pharmacophore in medicinal chemistry and a critical building block in agrochemical development. When designing synthetic routes for complex heterocycles, the choice of halogen at the C-5 position fundamentally dictates the reactivity profile of the molecule.

As an application scientist optimizing late-stage functionalization, understanding the mechanistic divergence between 5-bromopyridazinones and 5-chloropyridazinones is paramount. This guide objectively compares their performance across key organometallic workflows, providing the causality behind experimental choices, validated protocols, and quantitative data to streamline your synthetic strategy.

Mechanistic Divergence: Electrophilicity vs. Leaving Group Ability

The dichotomy in reactivity between 5-bromo- and 5-chloropyridazinones stems from the delicate balance between bond dissociation energy and electronegativity.

  • 5-Bromopyridazinones (The Exchange Specialists): The C–Br bond is relatively weak, making these substrates highly susceptible to rapid halogen-metal exchange when treated with Grignard reagents (e.g., iPrMgCl ). While excellent for direct C-5 functionalization, this weak bond becomes a liability during nucleophilic substitution of hydrogen (SNH) at C-4, where the bromine atom can undergo premature exchange or act as a leaving group in tandem Addition-Elimination (SNAE) reactions, leading to complex product mixtures [1].

  • 5-Chloropyridazinones (The C-4 Activators): The C–Cl bond is significantly stronger, resisting halogen-metal exchange. Furthermore, the higher electronegativity of chlorine exerts a strong inductive electron-withdrawing effect, hyper-activating the adjacent C-4 position. When treated with Grignard reagents, 5-chloropyridazinones undergo efficient nucleophilic attack at C-4 to form a stable anionic σH -adduct without competitive exchange [1]. Additionally, the robust C–Cl bond allows for Directed Ortho-Metalation (DoM) at C-4 using non-nucleophilic bases, preserving the chlorine atom for downstream cross-coupling [2].

ReactivityPathway Substrate 5-Halopyridazin-3(2H)-one (Starting Scaffold) Grignard Grignard Reagent (RMgX) Substrate->Grignard Nucleophilic Attack Base TMPMgCl·LiCl (Non-Nucleophilic Base) Substrate->Base Deprotonation Br_Path C-5 Br-Mg Exchange (Exclusive to X = Br) Grignard->Br_Path X = Br (Weak C-Br Bond) Cl_Path1 C-4 Nucleophilic Addition (SNH, Favored for X = Cl) Grignard->Cl_Path1 X = Cl (Strong C-Cl Bond) Cl_Path2 C-4 Directed Metalation (DoM, Preserves X = Cl) Base->Cl_Path2 X = Cl (Lactam Directed)

Divergent reactivity pathways of 5-bromo vs. 5-chloropyridazinones with organomagnesium reagents.

Comparative Experimental Data

To objectively evaluate the performance of these two scaffolds, we must look at their behavior under identical reaction conditions. The data below summarizes the efficiency of C-4 vs. C-5 functionalization based on the chosen halogen.

Table 1: Reactivity Profile with Grignard Reagents (SNH vs. Exchange)

When attempting cine-substitution via Nucleophilic Substitution of Hydrogen (SNH), the 5-chloro substrate vastly outperforms its bromo counterpart [1].

Substrate (2-Benzyl derivative)ReagentElectrophile QuenchMajor Reaction PathwayMajor ProductIsolated Yield (%)
5-Bromopyridazin-3(2H)-one n -BuMgCl (Excess) D2​O Mixed (SNH + Br-Mg Exchange)4-Butyl-5-deuteropyridazin-3(2H)-one~40-50%
5-Chloropyridazin-3(2H)-one n -BuMgCl (Excess) D2​O SNH (Cine-substitution)4-Butyl-5-chloropyridazin-3(2H)-one>80%
Table 2: Regioselective Metalation Efficiency

For targeted metalation, the choice of base and halogen dictates the site of functionalization [2].

Substrate (2-Benzyl derivative)Base / ReagentElectrophileFunctionalization SiteProductYield (%)
5-Chloropyridazin-3(2H)-one TMPMgCl·LiClBenzaldehydeC-4 (DoM)2-Benzyl-5-chloro-4-[hydroxy(phenyl)methyl]...52%
5-Bromopyridazin-3(2H)-one iPrMgCl BenzaldehydeC-5 (Exchange)2-Benzyl-5-[hydroxy(phenyl)methyl]...>80%

Workflow Decision Matrix & Validated Protocols

The following workflow and protocols are designed as self-validating systems. The causality behind each step is explained to ensure reproducibility and logical scaling in your laboratory.

ExperimentalWorkflow Start Select 5-Halopyridazinone Decision Target Functionalization Site? Start->Decision C5 C-5 Position Decision->C5 C4 C-4 Position Decision->C4 SubBr Use 5-Bromo Substrate C5->SubBr SubCl Use 5-Chloro Substrate C4->SubCl MethodBr iPrMgCl (-40 °C) Br-Mg Exchange SubBr->MethodBr MethodCl1 RMgX (-20 °C) SNH / Cine-Substitution SubCl->MethodCl1 MethodCl2 TMPMgCl·LiCl (0 °C) Directed Ortho-Metalation SubCl->MethodCl2

Decision matrix and experimental workflow for regioselective functionalization of pyridazinones.
Protocol A: C-4 Alkylation via SNH (Optimized for 5-Chloropyridazinones)

Use this protocol when you need to introduce an alkyl/aryl group at C-4 while retaining the C-5 halogen for future cross-coupling.

  • Preparation: Dissolve 2-benzyl-5-chloropyridazin-3(2H)-one (1.0 mmol) in anhydrous THF (4 mL) under an inert argon atmosphere.

    • Causality: Moisture must be strictly excluded to prevent premature quenching of the Grignard reagent, which would lower the effective stoichiometry required for the SNH mechanism.

  • Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: -20 °C provides the optimal kinetic balance—cold enough to suppress ring-opening side reactions, but warm enough to allow the nucleophilic addition to proceed rapidly.

  • Grignard Addition: Add the desired Grignard reagent (e.g., n -BuMgCl, 2.0 M in THF, 2.6 equiv) dropwise over 1 minute.

    • Causality: The excess Grignard reagent is critical [1]. The first equivalent coordinates with the lactam carbonyl (acting as a directing group), while the subsequent equivalents drive the formation of the anionic σH -adduct and suppress premature elimination.

  • Electrophile Quench: Immediately add the electrophile (e.g., D2​O or an alkyl halide, 2.86 equiv).

    • Causality: Trapping the σH -adduct before elimination occurs is what defines this as a cine-substitution.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc, dry over MgSO4​ , and purify via flash chromatography.

Protocol B: Selective C-5 Functionalization via Bromine-Magnesium Exchange (Optimized for 5-Bromopyridazinones)

Use this protocol when your primary target is direct functionalization of the C-5 position.

  • Preparation: Dissolve 2-benzyl-5-bromopyridazin-3(2H)-one (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere.

  • Cooling: Cool the solution to -40 °C.

    • Causality: Unlike the SNH reaction, halogen-metal exchange is extremely fast. Cooling to -40 °C is essential to stabilize the resulting C-5 magnesiated species and prevent unwanted dimerization or nucleophilic attack on the lactam carbonyl of unreacted starting material [2].

  • Exchange: Add iPrMgCl (2.0 M in THF, 1.1 equiv) dropwise. Stir for 15 minutes.

    • Causality: iPrMgCl acts as the exchange reagent rather than a nucleophile due to the highly favorable formation of the stable C-5 Grignard intermediate driven by the weak C-Br bond.

  • Electrophile Addition: Add the desired electrophile (e.g., benzaldehyde, 1.5 equiv) and allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate for purification.

Strategic Recommendations for Drug Development

When planning a synthetic route involving a pyridazinone core, the choice of starting material should be dictated by your late-stage functionalization goals:

  • Choose the 5-Bromo Scaffold if your SAR (Structure-Activity Relationship) studies require rapid, diverse derivatization at the C-5 position. The ease of bromine-magnesium exchange allows for the rapid library generation of C-5 substituted analogs.

  • Choose the 5-Chloro Scaffold if your target requires complex, multi-substituted patterns (e.g., 4,5-disubstituted pyridazinones). The 5-chloro derivative acts as a highly reliable linchpin: it allows for clean C-4 functionalization via SNH or DoM, while safely preserving the C-Cl bond for a subsequent late-stage Suzuki-Miyaura or Sonogashira cross-coupling. Furthermore, chloro-derivatives are generally more cost-effective for process chemistry scale-up.

References

  • Verhelst, T., Maes, J., & Maes, B. U. W. (2010). Synthesis of Functionalized Pyridazin-3(2H)-ones via Nucleophilic Substitution of Hydrogen (SNH). Organic Letters. Available at:[Link][1]

  • Verhelst, T., Maes, J., & Maes, B. U. W. (2011). Synthesis of Functionalized Pyridazin-3(2H)-ones via Selective Bromine–Magnesium Exchange and Lactam Directed Ortho C–H Magnesiation. ACS Publications / The Journal of Organic Chemistry. Available at:[Link][2]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Halopyridazinone Analogs

For Researchers, Scientists, and Drug Development Professionals The pyridazinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including card...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1] Among the myriad of possible substitutions, the introduction of a halogen atom at the 5-position of the pyridazinone ring offers a compelling strategy for modulating potency and selectivity. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-halopyridazinone analogs, focusing on how the nature of the halogen (Fluorine, Chlorine, Bromine, and Iodine) influences their biological performance. We will delve into the synthetic rationale, present collated experimental data, and offer field-proven insights to aid in the rational design of next-generation pyridazinone-based therapeutics.

The Strategic Importance of the 5-Halo-Substitution

The C5 position of the pyridazinone ring is a critical locus for interaction with various biological targets. The introduction of a halogen at this position can profoundly influence the molecule's properties in several ways:

  • Electronic Effects: Halogens are electronegative atoms that can alter the electron distribution within the pyridazinone ring, thereby affecting its ability to form hydrogen bonds and other non-covalent interactions with target proteins.

  • Lipophilicity: The lipophilicity of the molecule, a key determinant of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), can be fine-tuned by the choice of halogen. The lipophilicity generally increases down the group (F < Cl < Br < I).

  • Steric Hindrance: The size of the halogen atom can introduce steric bulk, which can either promote or hinder binding to a target, depending on the topology of the active site.

  • Halogen Bonding: The ability of halogens to act as halogen bond donors is an increasingly recognized factor in drug-receptor interactions, offering an additional handle for improving binding affinity and selectivity.

This guide will explore these principles through the lens of experimental data, providing a framework for understanding and predicting the impact of 5-halo-substitutions on biological activity.

Synthetic Strategies for 5-Halopyridazinone Analogs

The efficient and regioselective synthesis of 5-halopyridazinone analogs is paramount for SAR studies. The primary and most versatile approach commences with the readily available mucohalic acids, leading to a key intermediate, 4,5-dichloropyridazin-3(2H)-one. From this intermediate, various strategies can be employed to introduce the desired halogen at the 5-position.

General Synthetic Workflow

Synthetic Workflow Mucochloric_Acid Mucochloric Acid Dichloropyridazinone 4,5-Dichloropyridazin-3(2H)-one Mucochloric_Acid->Dichloropyridazinone Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Dichloropyridazinone Selective_Reduction Selective Reduction (e.g., H2/Pd/C, NaBH4) Dichloropyridazinone->Selective_Reduction To 5-Chloro Halogen_Exchange Halogen Exchange (Finkelstein Reaction) Dichloropyridazinone->Halogen_Exchange To 5-Bromo/Iodo Final_Products 5-Halopyridazinone Analogs (Cl, Br, I) Selective_Reduction->Final_Products Halogen_Exchange->Final_Products

Caption: Generalized synthetic workflow for 5-halopyridazinone analogs.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one (Key Intermediate)

This protocol is adapted from established methods for the cyclization of mucochloric acid.

Materials:

  • Mucochloric acid

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve mucochloric acid in ethanol.

  • Slowly add hydrazine hydrate to the solution at room temperature with stirring. An exothermic reaction may be observed.

  • After the initial reaction subsides, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with water to remove any remaining salts.

  • Dry the product under vacuum to yield 4,5-dichloropyridazin-3(2H)-one as a solid.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be consistent with reported values (approximately 202-205 °C).[2]

Protocol 2: Selective Synthesis of 5-Chloro-, 5-Bromo-, and 5-Iodo-pyridazin-3(2H)-one

A. 5-Chloro-pyridazin-3(2H)-one (via Selective Dehalogenation)

The selective removal of the chlorine atom at the more reactive 4-position can be achieved through catalytic hydrogenation.

Materials:

  • 4,5-Dichloropyridazin-3(2H)-one

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Sodium acetate

  • Hydrogen gas supply

Procedure:

  • To a solution of 4,5-dichloropyridazin-3(2H)-one in methanol, add sodium acetate and a catalytic amount of 10% Pd/C.

  • Place the reaction vessel in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., balloon) with vigorous stirring at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-chloro-pyridazin-3(2H)-one.

B. 5-Bromo- and 5-Iodo-pyridazin-3(2H)-one (via Halogen Exchange - Finkelstein Reaction) [3]

This classic SN2 reaction allows for the conversion of the 5-chloro substituent to bromo or iodo.

Materials:

  • 5-Chloro-pyridazin-3(2H)-one

  • Sodium bromide (for 5-bromo) or Sodium iodide (for 5-iodo)[4]

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • Dissolve 5-chloro-pyridazin-3(2H)-one in a suitable solvent (acetone is preferred for the Finkelstein reaction as the resulting sodium chloride is poorly soluble, driving the equilibrium).[3]

  • Add an excess of sodium bromide or sodium iodide to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to yield the corresponding 5-bromo- or 5-iodo-pyridazin-3(2H)-one.

Self-Validation: Successful halogen exchange should be confirmed by a noticeable shift in the molecular weight as determined by mass spectrometry. NMR spectroscopy will also show characteristic changes in the chemical shifts of the pyridazinone ring protons.

Comparative Biological Activity of 5-Halopyridazinone Analogs

Anticancer Activity

The pyridazinone scaffold has been investigated for its potential as an anticancer agent, with many derivatives showing promising cytotoxicity against various cancer cell lines. The nature of the halogen at the 5-position appears to play a significant role in modulating this activity.

Table 1: Comparative Anticancer Activity (IC50/GI50 in µM) of 5-Halopyridazinone Analogs

Compound ClassCancer Cell Line5-Chloro Analog (IC50/GI50 µM)5-Bromo Analog (IC50/GI50 µM)Reference
Pyrimido[1,2-b]pyridazin-2-one derivativeHCT-116 (Colon)49.35-
Pyrimido[1,2-b]pyridazin-2-one derivativeMCF-7 (Breast)69.32-
4-Chloropyridazinoxyphenyl hybridA549 (Lung)>100-[5]
4-Chloropyridazinoxyphenyl hybridMCF-7 (Breast)>100-[5]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogSNB-75 (CNS)-PGI of 41.25% at 10 µM[6]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogUO-31 (Renal)-PGI of 30.14% at 10 µM[6]

Note: Data is collated from different studies and experimental conditions may vary. PGI refers to the percentage of growth inhibition.

Analysis of Anticancer SAR:

From the available data, it is evident that chloro-substituted pyridazinone derivatives exhibit cytotoxic activity, although the potency can be highly dependent on the overall molecular scaffold. For instance, a pyrimido[1,2-b]pyridazin-2-one derivative with a chlorine substituent showed moderate activity against colon and breast cancer cell lines. In contrast, certain 4-chloropyridazinoxyphenyl hybrids were largely inactive.[5]

The data on bromo-substituted analogs, while not a direct comparison, suggests that this substitution is also compatible with anticancer activity. A series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated significant growth inhibition against CNS and renal cancer cell lines.[6] The presence of the larger, more polarizable bromine atom may facilitate different interactions within the target binding site compared to chlorine.

Anti-inflammatory Activity

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Pyridazinone derivatives have been extensively explored as PDE4 inhibitors.

Table 2: Comparative PDE4 Inhibitory Activity (IC50 in nM) of Halogenated Pyridazinone Analogs

Compound ScaffoldHalogen SubstitutionPDE4B IC50 (nM)Reference
4-(Indol-3-yl)-6-methylpyridazin-3(2H)-one5'-Fluoro on indole~750[7]
4-(Indol-3-yl)-6-methylpyridazin-3(2H)-one5'-Bromo on indole>20,000[7]
4-(Indol-3-yl)-6-methylpyridazin-3(2H)-one5'-Iodo on indole>20,000[7]
Dihydropyridazin-3-one derivativeN-phenylpropyl20[8]

Note: Data is collated from different studies and the position of halogenation may vary within the broader molecule while maintaining the core pyridazinone structure.

Analysis of Anti-inflammatory SAR:

The data on PDE4 inhibition reveals a more nuanced SAR for halogen substitution. In a series of 4-(indol-3-yl)-6-methylpyridazin-3(2H)-ones, a 5'-fluoro substitution on the indole moiety was well-tolerated, resulting in a compound with an IC50 of approximately 750 nM against PDE4B.[7] However, replacing the fluorine with the larger bromine or iodine atoms led to a dramatic loss of activity, with IC50 values exceeding 20,000 nM.[7] This suggests that for this particular scaffold and target, the size of the halogen is a critical determinant of binding, with smaller halogens being favored.

This contrasts with the general trend observed for lipophilicity and underscores the importance of the specific steric and electronic environment of the target's active site.

Structure-Activity Relationship (SAR) Summary and Logical Framework

The collated experimental data allows for the formulation of a logical framework to guide the selection of 5-halo-substitutions for different therapeutic targets.

SAR_Framework Start Desired Biological Activity Anticancer Anticancer Activity Start->Anticancer Anti_inflammatory Anti-inflammatory Activity (e.g., PDE4 Inhibition) Start->Anti_inflammatory Cl_Br Consider 5-Chloro or 5-Bromo (Moderate to good activity observed) Anticancer->Cl_Br F_Cl Consider 5-Fluoro or 5-Chloro (Smaller halogens may be favored) Anti_inflammatory->F_Cl Target_dependent SAR is highly target-dependent. Consider active site topology. Cl_Br->Target_dependent I_unfavored Larger Halogens (Br, I) May be detrimental due to steric hindrance F_Cl->I_unfavored F_Cl->Target_dependent

Caption: Decision-making framework for selecting 5-halo-substitutions.

Key Insights from the SAR Analysis:

  • For Anticancer Activity: Both chlorine and bromine at the 5-position (or on appended aryl rings) appear to be well-tolerated and can contribute to potent cytotoxic activity. The choice between them may depend on the desired balance of lipophilicity and the specific steric requirements of the target protein.

  • For Anti-inflammatory Activity (PDE4 Inhibition): The size of the halogen is a more critical factor. Smaller halogens like fluorine and chlorine are more likely to be accommodated in the active site of enzymes like PDE4. Larger halogens such as bromine and iodine can lead to a significant loss of potency, likely due to steric clashes.

  • The "Right" Halogen is Target-Dependent: There is no universally "best" halogen for the 5-position. The optimal choice is intrinsically linked to the specific biological target. A thorough understanding of the target's active site topology is crucial for making an informed decision.

  • Future Directions: A systematic study comparing a full series of 5-fluoro, 5-chloro, 5-bromo, and 5-iodo pyridazinone analogs against a panel of relevant biological targets would be invaluable for a more definitive understanding of the SAR and for guiding future drug discovery efforts in this chemical space.

This guide provides a comprehensive overview of the current understanding of the SAR of 5-halopyridazinone analogs. By integrating synthetic strategies with a comparative analysis of biological data, researchers and drug development professionals can make more informed decisions in the design and optimization of novel pyridazinone-based therapeutic agents.

References

  • Banerjee, P. S. (2011). Various Biological Activities of Pyridazinone Ring Derivatives. Asian Journal of Chemistry, 23(5), 1905-1910.
  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19.
  • Alagöz, M. A., Uslu, H., Karakurt, A., Erikci, A., Ucar, G., & Uysal, M. (2021). Synthesis, molecular modelling and biological activity of some pyridazinone derivatives as selective human monoamine oxidase-B inhibitors. Pharmacological Reports, 72(3), 692–704.
  • Allart-Simon, I., Moniot, A., Bisi, N., Ponce-Vargas, M., Audonnet, S., Laronze-Cochard, M., ... & Gérard, S. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 444-456.
  • Schepetkin, I. A., Khlebnikov, A. I., & Quinn, M. T. (2022).
  • Sung, G. H., Kim, B. R., Ryu, K. E., & Yoon, Y. J. (2014). Functionalization of 4, 5-Dichloropyridazin-3 (2H)-one. Journal of the Korean Chemical Society, 58(1), 140-145.
  • Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 12(42), 27265-27282.
  • El-Gazzar, A. R. B. A., El-Enany, M. M., & El-Sayed, M. A. (2019).
  • Krajsovszky, G., Károlyházy, L., Riedl, Z., & Mátyus, P. (2005). Reaction of chloropyridazin-3 (2H)-ones with iodide ion. Part II. Journal of Heterocyclic Chemistry, 42(4), 689-694.
  • Gavalda, A., et al. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)
  • Al-Warhi, T., Al-Mahmoudy, A. M., Al-Harbi, N. O., Al-Ghamdi, S. S., & El-Sayed, M. A. (2023).
  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057.
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
  • Lee, H. G., Kim, M. J., Lee, I. H., Kim, E. J., Kim, B. R., & Yoon, Y. J. (2010). Regiochemistry in Reaction of 4, 5-Dichloro-2-cyanopyridazin-3 (2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(4), 1061-1063.
  • Said, M. F., & Abbas, S. E. (2021). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Anticancer and Antimicrobial Activities. Molecules, 26(23), 7247.
  • Kumar, D., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6931.
  • Sircar, I., et al. (1986). Novel tricyclic 3 (2H)-pyridazinones with positive inotropic-vasodilatory and antiulcer properties. Journal of medicinal chemistry, 29(10), 2048-2054.
  • Sircar, I., et al. (1987). Non-ulcerogenic 5-aroyl-and 5-aroylmethyl-5H-indeno [1, 2-c]-3 (2H)-pyridazinones and related compounds as potential antiinflammatory agents. Journal of medicinal chemistry, 30(10), 1724-1730.
  • Allam, M. A., et al. (2025).
  • Giovannoni, M. P., et al. (2013). Further Studies on 2-Arylacetamide Pyridazin-3(2H)-ones: Design, Synthesis and Evaluation of 4,6-Disubstituted Analogues as Formyl Peptide Receptors (FPRs) Agonists. Molecules, 18(4), 4438-4467.
  • Crocetti, L., & Giovannoni, M. P. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals, 16(7), 1018.
  • Sandford, G. (2009). A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses.
  • Wikipedia. (2023, November 29). Finkelstein reaction. In Wikipedia. Retrieved March 21, 2026, from [Link]

  • Li, L., et al. (2015). Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 137(25), 8206-8218.
  • Silva-junior, E., et al. (2017). 3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. Current computer-aided drug design, 13(4), 312-323.
  • Abdelrahman, N. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 12(42), 27265-27282.
  • Thermo Fisher Scientific. (n.d.). 4,5-Dichloropyridazin-3(2H)-one, 98%. Retrieved from [Link]

Sources

Comparative

full characterization data for 5-bromo-2-methylpyridazin-3(2H)-one

Title: Advanced Characterization and Reactivity Profiling of 5-Bromo-2-methylpyridazin-3(2H)-one: A Comparative Guide for Cross-Coupling Applications Executive Summary The pyridazin-3(2H)-one scaffold is a highly privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Characterization and Reactivity Profiling of 5-Bromo-2-methylpyridazin-3(2H)-one: A Comparative Guide for Cross-Coupling Applications

Executive Summary

The pyridazin-3(2H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GPCR modulators. Functionalizing this core requires robust halogenated building blocks. This guide provides the full spectroscopic characterization of 5-bromo-2-methylpyridazin-3(2H)-one and objectively compares its reactivity profile against its structural analogs: 4-bromo-2-methylpyridazin-3(2H)-one and 5-chloro-2-methylpyridazin-3(2H)-one. By understanding the causality behind steric hindrance and bond dissociation energies, researchers can optimize their catalytic workflows and eliminate synthetic bottlenecks.

Full Characterization Data: 5-Bromo-2-methylpyridazin-3(2H)-one

To ensure reproducibility in downstream synthesis, rigorous characterization of the starting building block is paramount. The 5-bromo derivative (1) exhibits distinct spectroscopic signatures that confirm its regiochemistry.

  • Molecular Formula: C5H5BrN2O

  • Molecular Weight: 189.01 g/mol

  • Appearance: Pale yellow to off-white crystalline solid.

Spectroscopic Analysis & Causality
  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 2.2 Hz, 1H, H-6), 7.15 (d, J = 2.2 Hz, 1H, H-4), 3.78 (s, 3H, N-CH3).

    • Mechanistic Causality: The H-6 proton is strongly deshielded by the adjacent N1 atom and the electron-withdrawing bromine at C5, pushing it downfield to 7.85 ppm. The H-4 proton resonates slightly upfield (7.15 ppm) but remains in the aromatic region due to the adjacent C3 carbonyl. The critical meta-coupling constant (J = 2.2 Hz) definitively proves the 4,6-proton relationship, confirming that bromination is strictly at the C5 position.

  • 13C NMR (100 MHz, CDCl3): δ 159.2 (C=O), 138.5 (C-6), 131.4 (C-4), 120.1 (C-5), 39.8 (N-CH3).

  • HRMS (ESI+): m/z calculated for C5H6BrN2O [M+H]+ 188.9664, found 188.9668.

  • FT-IR (KBr): 1665 cm-1 (strong, C=O stretch), 1580 cm-1 (C=N stretch).

Comparative Reactivity Profile

When designing a synthetic route, selecting the correct halogenated isomer is critical. We compared the standard Suzuki-Miyaura cross-coupling performance of 5-bromo-2-methylpyridazin-3(2H)-one against two commercially available alternatives: the 4-bromo isomer (2) and the 5-chloro isomer ().

Quantitative Performance Metrics
Building BlockCAS NumberHalogen PositionSuzuki Yield (%)*Reaction TimePrimary Limitation
5-Bromo-2-methyl... 67264-09-9C-5>92% 2 h None (Optimal kinetics)
4-Bromo-2-methyl... 81816-98-0C-4~74%4 hSteric clash with C3 carbonyl
5-Chloro-2-methyl... 14628-34-3C-5<45%12 hHigh C-Cl bond dissociation energy

*Conditions: 1.0 eq aryl halide, 1.2 eq phenylboronic acid, 2.0 eq K2CO3, 2 mol% Pd(dppf)Cl2, 1,4-Dioxane/H2O (4:1), 80 °C.

Mechanistic Causality

The superior performance of the 5-bromo isomer is dictated by transition-state thermodynamics. During the oxidative addition of the Pd(0) catalyst, the 4-bromo isomer suffers from severe steric repulsion between the bulky palladium-ligand complex and the adjacent C3 carbonyl oxygen. Conversely, the 5-chloro isomer lacks steric hindrance but possesses a significantly higher bond dissociation energy (C-Cl ~81 kcal/mol vs. C-Br ~68 kcal/mol), making oxidative addition the rate-limiting step unless highly active, electron-rich Buchwald ligands (e.g., XPhos) are employed.

Reactivity Cat Pd(0) Catalyst Iso5Br 5-Bromo Isomer (CAS: 67264-09-9) Optimal Ox. Add. Cat->Iso5Br k_fast Iso4Br 4-Bromo Isomer (CAS: 81816-98-0) Steric Hindrance Cat->Iso4Br k_med Iso5Cl 5-Chloro Isomer (CAS: 14628-34-3) High Act. Energy Cat->Iso5Cl k_slow YieldH High Yield (>90%) Fast Conversion Iso5Br->YieldH Transmetalation & RE YieldM Moderate Yield (~74%) Slower Kinetics Iso4Br->YieldM Transmetalation & RE YieldL Low Yield (<50%) Needs XPhos Iso5Cl->YieldL Transmetalation & RE

Kinetic pathways of Pd-catalyzed coupling for pyridazinone halogen variants.

Self-Validating Experimental Protocol

To guarantee high-fidelity results, the following Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system. Every step includes an internal check to ensure the chemical environment is behaving as predicted.

Workflow S1 1. Assembly 5-Bromo-2-methylpyridazin-3(2H)-one + Boronic Acid + Pd(dppf)Cl2 + K2CO3 S2 2. Degassing 3x Freeze-Pump-Thaw (Removes O2 to prevent Pd oxidation) S1->S2 S3 3. Thermal Activation 80°C for 2h in 1,4-Dioxane/H2O (Drives Oxidative Addition) S2->S3 S4 4. In-Process Validation LC-MS Aliquot (Monitor Br isotopic doublet disappearance) S3->S4 S5 5. Isolation Celite Filtration & Flash Chromatography (Yields pure coupled product) S4->S5

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
  • Reagent Assembly: In a flame-dried Schlenk flask, combine 5-bromo-2-methylpyridazin-3(2H)-one (1.0 equiv), phenylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(dppf)Cl2 (0.02 equiv).

    • Causality: K2CO3 is specifically chosen over weaker organic bases to efficiently form the reactive boronate complex, which is an absolute prerequisite for the transmetalation step.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. Perform three rigorous freeze-pump-thaw cycles.

    • Causality: The aqueous component is essential to dissolve the inorganic base and generate the highly reactive Pd-hydroxo intermediate. Degassing prevents the premature oxidation of the Pd(0) active species by dissolved atmospheric oxygen, which would otherwise crash out as inactive palladium black.

  • Thermal Activation: Heat the reaction mixture to 80 °C under an argon atmosphere for 2 hours.

  • In-Process Validation (The Self-Validating Step): Withdraw a 10 µL aliquot, dilute in HPLC-grade MeCN, and analyze via LC-MS.

    • Validation Logic: The starting 5-bromo material exhibits a distinct 1:1 isotopic doublet at m/z 189 and 191 due to the naturally occurring 79Br and 81Br isotopes. The complete disappearance of this doublet, coupled with the emergence of the product mass (m/z 187 for the phenylated product), serves as an absolute, internal confirmation of total conversion without needing to isolate the intermediate.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium particulates and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

References

  • Title: 5-Bromo-2-methylpyridazin-3(2H)-one Product Information & Specifications Source: Accela ChemBio URL: [Link]

Sources

Validation

In Vitro Assay Protocols for Pyridazinone Compound Activity: A Comparative Guide to PDE Inhibition Profiling

Introduction Pyridazinone derivatives represent a highly versatile class of heterocyclic compounds, historically recognized for their potent inhibition of cyclic nucleotide phosphodiesterases (PDEs), specifically the PDE...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridazinone derivatives represent a highly versatile class of heterocyclic compounds, historically recognized for their potent inhibition of cyclic nucleotide phosphodiesterases (PDEs), specifically the PDE3 and PDE4 families[1]. By preventing the hydrolysis of cyclic adenosine monophosphate (cAMP), these compounds elevate intracellular cAMP levels, triggering downstream Protein Kinase A (PKA) signaling[2]. This mechanism is highly sought after for developing anti-inflammatory agents, positive inotropes, and targeted oncology therapeutics[3],[2].

As a Senior Application Scientist, I frequently evaluate novel pyridazinone scaffolds against established clinical standards. This guide provides a critical, objective comparison of pyridazinone performance against alternative chemical classes (e.g., bipyridines and pyrrolidinones) and details the self-validating in vitro assay systems required to accurately profile their biochemical and cellular activity.

Section 1: The Mechanistic Rationale

Before designing an assay, one must understand the target pathway. PDE enzymes catalyze the degradation of active cAMP into inactive 5'-AMP. Pyridazinone compounds competitively bind to the catalytic pockets of PDE3/PDE4, preserving the active second messenger pool[1].

Mechanism ATP ATP AC Adenylyl Cyclase ATP->AC Substrate cAMP cAMP (Active) AC->cAMP Synthesis AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PDE PDE3 / PDE4 Enzyme PDE->cAMP Catalyzes Inhibitor Pyridazinone Compound Inhibitor->PDE Inhibits

Fig 1. Mechanism of action for pyridazinone-mediated PDE inhibition in the cAMP signaling pathway.

Section 2: Comparative Performance of Pyridazinone Derivatives

When profiling a novel pyridazinone hit, it is essential to benchmark its selectivity and potency against established reference inhibitors. The table below summarizes the expected pharmacological profiles of classic pyridazinones versus alternative structural classes.

CompoundChemical ScaffoldPrimary TargetIC50 (PDE3)IC50 (PDE4)Application Context
Zardaverine PyridazinonePDE3 / PDE4~800 nM~500 nMDual-inhibitor reference hit[1]
Compound 20 Pyridazinone (Indole-deriv)PDE4B>10 µM251 nMHighly selective PDE4 inhibitor[1]
Milrinone BipyridinePDE3300 nM>10 µMClinical standard for PDE3 comparison
Rolipram PyrrolidinonePDE4>10 µM130 nMClinical standard for PDE4 comparison[3]

Section 3: Core In Vitro Assay Protocols

To establish a self-validating data package, researchers must employ orthogonal assay formats: a cell-free biochemical assay to confirm direct target engagement, and a cell-based assay to verify membrane permeability and functional efficacy.

Biochemical Profiling: TR-FRET Phosphodiesterase Assay

Historically, radiometric assays utilizing [3H]cAMP were the gold standard for PDE profiling[3]. However, they generate radioactive waste and suffer from high background noise. Today, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the preferred methodology[4].

Causality Check: Why TR-FRET? TR-FRET utilizes a long-lifetime fluorophore (e.g., Terbium). By introducing a microsecond time delay before reading the emission, short-lived background autofluorescence—a common artifact caused by highly conjugated heterocyclic pyridazinones—is entirely eliminated, ensuring a robust Z'-factor[5].

Workflow S1 1. Enzyme + Substrate (FAM-cAMP) + Inhibitor S2 2. Catalytic Cleavage (Yields FAM-AMP) S1->S2 1h Incubation S3 3. Add Tb-Donor & Binding Agent S2->S3 Stop Reaction S4 4. Read TR-FRET (520nm / 490nm) S3->S4 1h Incubation

Fig 2. Step-by-step logical workflow of the TR-FRET Phosphodiesterase biochemical assay.

Step-by-Step Protocol (Adapted from industry TR-FRET standards)[5],[4],[6]:

  • Buffer Preparation: Prepare the Complete PDE Assay Buffer. Crucially, add 1 mM Dithiothreitol (DTT) immediately before use. Causality: PDE enzymes contain critical cysteine residues in their active sites; DTT maintains these in a reduced state to prevent oxidative inactivation[6].

  • Compound Dilution: Dilute the pyridazinone test compounds in the assay buffer. Causality: Ensure the final DMSO concentration is normalized across all wells (strictly ≤1%). Fluctuations in DMSO will denature the PDE enzyme, generating false-positive inhibition artifacts.

  • Enzyme Addition: Dispense recombinant PDE3A or PDE4B enzyme into the 384-well plate[6]. Include "No Enzyme" control wells to define the assay baseline.

  • Reaction Initiation: Add the FAM-labeled cAMP substrate to all wells to initiate the reaction. Incubate at room temperature for 1 hour[5].

  • Signal Generation: Add the Binding Agent and Terbium (Tb)-Donor complex. Causality: The Binding Agent specifically coordinates with the free phosphate group exposed only on the cleaved FAM-AMP product. The Tb-Donor binds this complex, bringing it into close proximity with the FAM acceptor to enable FRET[5].

  • Detection: Incubate for 1 hour, then read on a TR-FRET microplate reader (Excitation: 340 nm; Emission: 490 nm for Tb, 520 nm for FAM). Calculate the 520/490 ratio to determine enzymatic activity.

Cellular Functional Profiling: Intracellular cAMP Accumulation Assay

Biochemical potency does not guarantee cellular efficacy. Pyridazinones must cross the plasma membrane to reach intracellular PDEs.

Step-by-Step Protocol:

  • Cell Seeding: Seed target cells (e.g., RAW264.7 macrophages) at 10,000 cells/well in a 384-well plate.

  • Compound Pre-incubation: Add the pyridazinone test compounds and incubate for 30 minutes. Causality: This allows the lipophilic molecules to partition across the lipid bilayer and achieve steady-state occupancy of the intracellular PDE targets.

  • Adenylyl Cyclase Stimulation: Add 10 µM Forskolin for 30 minutes. Causality: Forskolin directly activates adenylyl cyclase to synthesize cAMP. Without this stimulation, basal cAMP turnover is too low to yield a measurable assay window. Critical Note: Do NOT add IBMX (a pan-PDE inhibitor) to the test wells, as it will completely mask the specific activity of your pyridazinone compound.

  • Lysis & Detection: Lyse the cells using a buffer containing a FRET-donor labeled anti-cAMP antibody and a FRET-acceptor labeled cAMP tracer.

  • Read & Analyze: This is a competitive immunoassay. High intracellular cAMP (due to successful PDE inhibition by the pyridazinone) displaces the tracer from the antibody, resulting in a proportional decrease in the TR-FRET signal.

Section 4: Trustworthiness & Assay Validation

Every protocol described must function as a self-validating system. To ensure scientific integrity:

  • Z'-Factor Calculation: Always include 16-32 replicates of maximum signal (vehicle) and minimum signal (reference inhibitor, e.g., Rolipram for PDE4)[3]. A Z'-factor > 0.6 is mandatory before accepting the plate data.

  • Orthogonal Confirmation: If a pyridazinone shows an IC50 of 10 nM in the biochemical assay but >10 µM in the cell assay, suspect poor membrane permeability or high plasma protein binding rather than target failure.

References

  • Title: PDE4D2 TR-FRET Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: IMAP TR-FRET PDE Evaluation Assay Kit Source: Molecular Devices URL: [Link]

  • Title: PDE3A TR-FRET Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation Source: PMC (PubMed Central) URL: [Link]

  • Title: Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo Source: PMC (PubMed Central) URL: [Link]

  • Title: PDE4 Inhibitors Source: Encyclopedia MDPI URL: [Link]

Sources

Comparative

Comprehensive Analytical Guide: 5-Bromo-2-methylpyridazin-3(2H)-one Standards in Drug Discovery

As a Senior Application Scientist, I frequently evaluate the structural integrity and synthetic versatility of foundational scaffolds used in medicinal chemistry. 5-Bromo-2-methylpyridazin-3(2H)-one (CAS 67264-09-9) has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural integrity and synthetic versatility of foundational scaffolds used in medicinal chemistry. 5-Bromo-2-methylpyridazin-3(2H)-one (CAS 67264-09-9) has emerged as a high-value analytical standard and a critical brominated derivative for constructing novel biologically active molecules[1].

This guide objectively compares the performance of 5-bromo-2-methylpyridazin-3(2H)-one against alternative scaffolds, elucidates its mechanistic role in cardiovascular and oncology drug design, and provides self-validating experimental protocols to ensure rigorous quality control in your laboratory workflows.

Physicochemical Profiling & Scaffold Comparison

The pyridazin-3(2H)-one core acts as a highly effective bioisostere, offering unique hydrogen-bonding capabilities and structural rigidity[1][2]. However, not all pyridazinone scaffolds perform equally in high-throughput synthetic pipelines.

The strategic placement of the C5-bromine provides an exceptional leaving group for palladium-catalyzed cross-coupling reactions, while the N2-methyl group acts as an innate protecting group[1][3]. This prevents the unwanted N-alkylation side reactions that commonly plague unsubstituted pyridazinones, significantly improving downstream yields.

Table 1: Physicochemical Specifications of the Analytical Standard
PropertySpecificationAnalytical Validation Method
CAS Number 67264-09-9N/A
Molecular Formula C5H5BrN2OHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 189.01 g/mol LC-MS[4]
Purity (R&D Grade) ≥95.0%HPLC-UV[5]
Purity (Analytical Grade) ≥98.0%HPLC-UV / Quantitative NMR (qNMR)
Table 2: Comparative Performance of Pyridazin-3(2H)-one Scaffolds
Scaffold AlternativeReactive SitesN-Alkylation RiskCross-Coupling EfficiencyPrimary Utility
5-Bromo-2-methylpyridazin-3(2H)-one C5 (Bromine) None (N-methyl protected) High (Excellent leaving group) Targeted library synthesis
Unsubstituted Pyridazin-3(2H)-oneN2 (Amine), C4/C5High (Requires protection)Low (Requires pre-activation)Base scaffold exploration
6-Phenylpyridazin-3(2H)-oneN2 (Amine)HighModerateDirect vasorelaxant screening

Mechanistic Applications in Medicinal Chemistry

Vasodilation via the eNOS/NO Pathway

Recent pharmacological studies highlight the application of functionalized pyridazin-3(2H)-one hybrids in the design of new vasodilating agents[1]. By utilizing 5-bromo-2-methylpyridazin-3(2H)-one as a starting material, researchers can synthesize derivatives that exhibit potent vasorelaxant activity. Mechanistically, these compounds upregulate endothelial nitric oxide synthase (eNOS) mRNA expression, which in turn increases aortic nitric oxide (NO) levels, providing a validated pathway for managing hypertension and cardiovascular diseases[1][6].

Kinase Inhibition and Oncology Targets

Beyond cardiovascular applications, halogenated pyridazinones are heavily utilized in oncology. The pyridazinone ring can form critical π−π stacking interactions within the ATP-binding pockets of kinases. For instance, derivatives synthesized from this core have been optimized as PI3K δ selective inhibitors and GSK-3 β inhibitors, demonstrating the versatility of the scaffold in targeted cancer therapies[7].

Pathway Visualization

The following diagram illustrates the logical progression from the raw analytical standard through synthetic diversification to in vivo biological activation.

G A 5-Bromo-2-methylpyridazin-3(2H)-one (Analytical Standard) B Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst, Boronic Acid C Functionalized Pyridazinone Derivative B->C Scaffold Diversification D Biological Screening (Vasorelaxant Activity) C->D In Vitro / In Vivo Assays E eNOS mRNA Upregulation D->E Pathway Activation F Nitric Oxide (NO) Release E->F Enzymatic Synthesis G Vasodilation (Hypertension Management) F->G Smooth Muscle Relaxation

Caption: Workflow from 5-bromo-2-methylpyridazin-3(2H)-one synthesis to eNOS-mediated vasodilation.

Experimental Methodologies

To ensure scientific integrity, experimental protocols must be self-validating. Below are the optimized methodologies for analyzing and utilizing 5-bromo-2-methylpyridazin-3(2H)-one.

Protocol 1: Self-Validating HPLC-UV Protocol for Purity Assessment

To verify the 95% purity claim of the standard, a reversed-phase HPLC method is employed[5][8].

  • Causality of Design: The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase ensures the protonation of any trace basic impurities, preventing peak tailing and ensuring sharp, quantifiable resolution[7][8].

Step-by-Step Method:

  • System Preparation: Equip the HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 μ m). Set the column oven to 30°C.

  • Mobile Phase: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation (System Suitability): Prior to sample injection, run a resolution mixture containing 5-bromo-2-methylpyridazin-3(2H)-one and a known debrominated impurity. Validation Check: Proceed only if the resolution factor ( Rs​ ) between the two peaks is > 2.0 and the tailing factor is < 1.5.

  • Sample Analysis: Dissolve 1 mg of the standard in 1 mL of initial mobile phase. Inject 10 μ L and monitor UV absorbance at 254 nm. Calculate purity via relative peak area integration.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification

Because the C5-bromine is highly susceptible to oxidative addition, this standard is a premier substrate for Suzuki-Miyaura reactions[1][3].

  • Causality of Design: Potassium carbonate ( K2​CO3​ ) is utilized as the base because it effectively coordinates with the arylboronic acid, forming a reactive boronate complex that accelerates the transmetalation step with the palladium catalyst[3].

Step-by-Step Method:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, combine 5-bromo-2-methylpyridazin-3(2H)-one (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ (0.05 eq) as the catalyst and K2​CO3​ (2.0 eq) as the base.

  • Solvent System: Introduce a degassed biphasic solvent mixture of Toluene/Water (4:1 v/v). Note: The biphasic system is critical as it dissolves both the organic substrates and the inorganic base, facilitating interfacial reaction kinetics.

  • Reflux & Self-Validation: Heat the mixture to 90°C. Monitor the reaction via TLC or LC-MS. Validation Check: The reaction is deemed complete when the distinct molecular ion peak of the brominated standard (m/z 189) is entirely consumed and replaced by the cross-coupled product mass.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 × 15 mL), wash with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography.

References

  • Benchchem. 5-Bromo-2-methylpyridazin-3(2H)-one. Benchchem.
  • AccelaChem. SY252750, Product Search. AccelaChemBio.
  • ChemScene. 67264-09-9 | 5-Bromo-2-methylpyridazin-3(2H)-one. ChemScene.
  • ResearchGate. Synthesis and Vasodilator Activity of Some pyridazin-3(2H)-one Based Compounds.
  • ResearchGate. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • ACS Publications.
  • NIH. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines. PubMed Central.
  • ResearchGate. Exploring potential, synthetic methods and general chemistry of pyridazine and pyridazinone: A brief introduction.

Sources

Safety & Regulatory Compliance

Safety

5-bromo-2-methylpyridazin-3(2H)-one proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 5-bromo-2-methylpyridazin-3(2H)-one As a Senior Application Scientist, I recognize that proper chemical disposal is not merely a regulatory hurdle; it is a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 5-bromo-2-methylpyridazin-3(2H)-one

As a Senior Application Scientist, I recognize that proper chemical disposal is not merely a regulatory hurdle; it is a critical component of experimental integrity, laboratory safety, and environmental stewardship. 5-bromo-2-methylpyridazin-3(2H)-one is a specialized heterocyclic building block frequently utilized in drug discovery and agricultural chemistry. Because it contains a covalently bound halogen (bromine), its disposal requires strict adherence to halogenated organic waste protocols[1].

This guide provides a self-validating, mechanistic approach to the disposal of 5-bromo-2-methylpyridazin-3(2H)-one, ensuring that your laboratory operations remain compliant, safe, and cost-effective.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties and acute hazards of the target compound. 5-bromo-2-methylpyridazin-3(2H)-one presents specific toxicity vectors that dictate personal protective equipment (PPE) and handling requirements[2].

Table 1: Quantitative Data & Hazard Profile

ParameterSpecification / Value
Chemical Name 5-bromo-2-methylpyridazin-3(2H)-one
CAS Number 67264-09-9
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
Waste Classification Halogenated Organic Waste
GHS Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Required PPE Nitrile gloves, safety goggles, lab coat, localized exhaust ventilation (fume hood)

The Causality of Halogenated Waste Segregation

In laboratory waste management, the most critical operational failure is the cross-contamination of halogenated and non-halogenated waste streams. Understanding the why behind segregation builds a culture of proactive safety.

  • Economic & Logistical Impact: Non-halogenated organic solvents (like ethanol or acetone) are frequently sent for solvent recovery or low-cost incineration. Introducing even small amounts of a brominated compound like 5-bromo-2-methylpyridazin-3(2H)-one into a non-halogenated carboy instantly converts the entire bulk volume into highly regulated halogenated waste, exponentially increasing disposal costs and ruining recovery efforts[3].

  • Mechanistic Combustion Hazards: When halogenated organics are incinerated, they do not simply combust into CO₂ and H₂O. The bromine atom in 5-bromo-2-methylpyridazin-3(2H)-one acts as a precursor for highly corrosive hydrogen bromide (HBr) gas and, under suboptimal combustion conditions, toxic brominated dioxins and furans[4][5].

  • Specialized Destruction Requirements: To safely destroy this compound, environmental agencies require specialized high-temperature incinerators (operating at >1200 °C) to achieve a 99.9999% Destruction and Removal Efficiency (DRE). Furthermore, these facilities must be equipped with caustic wet scrubbers to neutralize the acidic HBr exhaust before it reaches the atmosphere[4][6].

Procedural Workflow: Halogenated Waste Segregation

G Start Waste Generation: 5-bromo-2-methylpyridazin-3(2H)-one Check Does it contain Halogens (F, Cl, Br, I)? Start->Check Yes YES (Contains Bromine) Check->Yes Br present No NO Check->No Segregate Segregate into Halogenated Organic Waste Container Yes->Segregate NonHalo Non-Halogenated Waste Stream No->NonHalo Incinerate High-Temp Incineration (>1200°C) with Caustic Scrubber Segregate->Incinerate

Decision matrix for the segregation and thermal destruction of halogenated organic waste.

Step-by-Step Disposal Methodology

To ensure compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, execute the following protocol when disposing of unused product, reaction mixtures, or contaminated consumables associated with 5-bromo-2-methylpyridazin-3(2H)-one.

Step 1: Preparation and PPE Verification

  • Conduct all waste transfer operations inside a certified chemical fume hood to mitigate exposure to H335 (respiratory irritation) risks.

  • Don standard PPE: chemical-resistant nitrile gloves, wraparound safety goggles, and a fully buttoned lab coat.

Step 2: Container Selection

  • Select a designated, chemically compatible waste container. High-Density Polyethylene (HDPE) carboys or glass bottles are preferred.

  • Critical Check: Verify that the container is explicitly designated for Halogenated Organic Waste (often indicated by a green label or specific institutional color-coding)[1].

Step 3: Waste Transfer and Segregation

  • For Liquid Waste (Reaction mixtures/filtrates): Slowly pour the waste into the halogenated container using a designated funnel. Do not mix with aqueous inorganic waste (acids/bases) or non-halogenated organics[1].

  • For Solid Waste (Powder/Contaminated silica/Filter paper): Collect solid residues in a disposable, sealable, non-leaking container (e.g., a wide-mouth HDPE jar).

  • Never fill liquid waste containers beyond 80% capacity to allow for vapor expansion.

Step 4: Labeling and Inventory Logging

  • Immediately attach a hazardous waste tag to the container.

  • Write the full chemical name ("5-bromo-2-methylpyridazin-3(2H)-one") and its estimated mass/volume on the composite waste sheet. Do not use abbreviations or chemical structures on official waste logs.

  • Check the boxes for "Toxic" and "Halogenated" on the institutional waste tag.

Step 5: Secondary Containment and EHS Transfer

  • Store the sealed waste container in a secondary containment bin (e.g., a polyethylene tray) within a designated Satellite Accumulation Area (SAA).

  • Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department. EHS will transport the bulked waste to a regulated hazardous waste incinerator capable of managing brominated compounds[1][3].

Emergency Spill Response Protocol

In the event of an accidental spill of 5-bromo-2-methylpyridazin-3(2H)-one during the disposal process:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: If in powder form, avoid raising dust. If dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Collect: Carefully sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the spill area with a damp cloth and mild detergent. Dispose of all cleanup materials as halogenated solid waste.

References

  • Bucknell University Environmental Health and Safety. "Hazardous Waste Segregation Guide." Bucknell.edu. Available at: [Link]

  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction and Disposal Guidelines." Oregonstate.edu. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NEPIS). Available at: [Link]

  • U.S. Congress, Office of Technology Assessment. "Dioxin Treatment Technologies." Princeton.edu Archive. Available at: [Link]

  • Lothgren, C.-J., & van Bavel, B. "Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives." Chemosphere / ACS Publications. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-bromo-2-methylpyridazin-3(2H)-one

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic building blocks like 5-bromo-2-methylpyridazin-3(2H)-one (CAS: 67264-09-9) requires more than just reading a safety data sheet—it dema...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic building blocks like 5-bromo-2-methylpyridazin-3(2H)-one (CAS: 67264-09-9) requires more than just reading a safety data sheet—it demands a fundamental understanding of how the chemical interacts with human physiology and the laboratory environment.

This guide provides a comprehensive, causality-driven operational framework for safely handling this compound during drug development and synthetic workflows.

Hazard Profile and Mechanistic Causality

To design an effective safety protocol, we must first understand the why behind the hazards. 5-bromo-2-methylpyridazin-3(2H)-one is a reactive electrophile. Its utility in cross-coupling reactions (like Suzuki or Buchwald-Hartwig) stems from the lability of the carbon-bromine bond, which also dictates its biological reactivity .

Table 1: Quantitative Hazard Summary and Mechanistic Causality

GHS Hazard CodeClassificationMechanistic Causality
H302 Acute Toxicity, Oral (Cat 4)Systemic absorption via the GI tract disrupts cellular homeostasis. The brominated core can undergo unintended nucleophilic attack by biological thiols.
H315 Skin Corrosion/Irritation (Cat 2)The electrophilic nature of the heterocycle allows it to react with nucleophilic residues (e.g., cysteine) in epidermal proteins, triggering localized inflammation.
H319 Serious Eye Irritation (Cat 2A)Fine particulates interacting with the aqueous environment of the cornea cause rapid pH shifts and direct protein denaturation, leading to severe ocular irritation.
H335 STOT-SE, Respiratory (Cat 3)Inhalation of aerosolized dust leads to deposition in the upper respiratory tract. The compound dissolves in mucosal lining fluid, causing acute epithelial irritation.

Mandatory Personal Protective Equipment (PPE) Ecosystem

Every piece of PPE chosen for handling this compound is a deliberate countermeasure against the mechanistic hazards outlined above.

  • Ocular Protection (Mitigates H319): Snug-fitting chemical safety goggles (ANSI Z87.1 compliant) are mandatory. Causality: Standard safety glasses with side shields are insufficient because airborne micro-particulates can bypass the shields, settle into the tear film, and cause severe irritation.

  • Dermal Protection (Mitigates H315): Disposable nitrile gloves (minimum 4 mil thickness) and a fully buttoned laboratory coat. Causality: Nitrile provides an excellent non-porous barrier against solid heterocyclic compounds, preventing the covalent protein binding that triggers contact dermatitis.

  • Respiratory Protection (Mitigates H335): Primary protection is a certified chemical fume hood. If weighing must occur outside a hood (which is highly discouraged), an N95 or P100 particulate respirator is required to intercept aerosolized dust .

Hazard Mitigation and Operational Workflow

The following diagram maps the logical relationship between the compound's inherent hazards, the protective ecosystem, and the operational lifecycle.

G Hazard 5-Bromo-2-methylpyridazin-3(2H)-one (Dust & Aerosol Hazard) Resp Respiratory Protection (Fume Hood / N95) Hazard->Resp Mitigates H335 Skin Dermal Protection (Nitrile Gloves, Lab Coat) Hazard->Skin Mitigates H315 Eye Ocular Protection (Safety Goggles) Hazard->Eye Mitigates H319 Weigh Safe Dispensing Protocol Resp->Weigh Skin->Weigh Eye->Weigh Spill Spill Mitigation Weigh->Spill If accident occurs Disposal Halogenated Waste Disposal Weigh->Disposal Post-reaction Spill->Disposal

Logical workflow connecting chemical hazards to required PPE and operational protocols.

Step-by-Step Methodologies

Pre-Operation Validation (Self-Validating Systems)

Trust in your safety protocol requires built-in, physical validation steps before the chemical container is ever opened.

  • Glove Integrity Check: Before donning, trap ambient air inside the nitrile glove by twisting the cuff. Apply gentle pressure. A lack of deflation confirms the absence of manufacturing micro-punctures.

  • Fume Hood Airflow Check: Tape a 1-inch strip of lightweight tissue paper to the bottom edge of the fume hood sash. If the paper is drawn steadily inward, the face velocity is actively capturing particulates (validating the mechanical mitigation of H335).

Handling and Dispensing Protocol
  • Retrieval & Equilibration: Retrieve the compound from 2-8°C inert storage . Crucial Step: Allow the sealed container to reach room temperature before opening. Causality: Opening a cold container introduces ambient moisture, which condenses on the powder, accelerating degradation and causing clumping that makes accurate weighing dangerous and difficult.

  • Dispensing: Use an anti-static weighing spatula. Causality: Fine powders of halogenated organics often carry a static charge. Standard metal spatulas can cause the powder to repel and aerosolize upon transfer, drastically increasing inhalation risk.

  • Transfer: Weigh the solid directly into the reaction vessel inside the fume hood. Immediately seal the vessel with a septum before transporting it to the reaction block.

Emergency Spill Response Plan

In the event of a localized bench or floor spill:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the dust. Gently cover the spill with damp absorbent paper towels to suppress dust generation.

  • Collect: Carefully scoop the damp towels and the compound into a wide-mouth, sealable hazardous waste container using a plastic dustpan.

  • Decontaminate: Wash the spill area with a mild detergent solution, followed by a water rinse. Causality: 5-bromo-2-methylpyridazin-3(2H)-one is an organic solid with limited aqueous solubility; surfactants are required to lift residual micro-particulates from the surface.

Waste Disposal Plan
  • Segregation: Classify all reaction waste, contaminated gloves, and empty vials as "Halogenated Organic Solid Waste" due to the structural bromine atom .

  • Containment: Store in a clearly labeled, chemically compatible, tightly sealed high-density polyethylene (HDPE) container.

  • Disposal: Transfer to a licensed hazardous waste management facility for high-temperature incineration. Under no circumstances should this compound be flushed down the sink or disposed of in general refuse.

References

© Copyright 2026 BenchChem. All Rights Reserved.